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  • Product: N-Boc N,O-Didesmethylvenlafaxine
  • CAS: 1076199-24-0

Core Science & Biosynthesis

Foundational

N-Boc N,O-Didesmethylvenlafaxine: Structural Characterization, Synthesis, and Impurity Profiling in Pharmaceutical Development

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Synthetic Researchers, and Regulatory Affairs Professionals Executive Summary In the highly regulated landscape of pharmaceutical manufacturing, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Synthetic Researchers, and Regulatory Affairs Professionals

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the rigorous profiling of active pharmaceutical ingredients (APIs) and their degradation products is non-negotiable. Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes complex hepatic metabolism. During the synthesis and stability testing of Venlafaxine and its active metabolite (Desvenlafaxine), various secondary metabolites and impurities emerge. N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0) is a critical synthetic derivative used as a stable reference standard for identifying and quantifying these trace impurities[1].

As a Senior Application Scientist, I have designed this whitepaper to dissect the structural nuances, synthetic causality, and analytical workflows associated with this compound. By establishing self-validating protocols, researchers can ensure compliance with FDA Abbreviated New Drug Application (ANDA) requirements and ICH Q3A guidelines.

Pharmacological Context & Metabolic Pathway

The utility of N-Boc N,O-Didesmethylvenlafaxine stems from the metabolic degradation of the parent drug. Venlafaxine is primarily metabolized by the cytochrome P450 system:

  • CYP2D6 facilitates O-demethylation to form the major active metabolite, O-desmethylvenlafaxine.

  • CYP3A4 drives N-demethylation to form N-desmethylvenlafaxine.

  • A convergence of these pathways yields N,O-didesmethylvenlafaxine , a secondary amine metabolite.

Because free secondary amines are prone to oxidation and exhibit poor chromatographic peak shapes due to secondary interactions with silica-based stationary phases, synthetic chemists protect this moiety using a tert-butyloxycarbonyl (Boc) group. This protection strategy yields N-Boc N,O-Didesmethylvenlafaxine, a highly stable, lipophilic standard ideal for long-term reference storage and precise LC-MS quantification[2].

MetabolicPathway V Venlafaxine ODV O-Desmethylvenlafaxine (CYP2D6) V->ODV NDV N-Desmethylvenlafaxine (CYP3A4) V->NDV NODV N,O-Didesmethylvenlafaxine ODV->NODV NDV->NODV NBOC N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0) NODV->NBOC Boc2O, Et3N

Fig 1: Venlafaxine metabolism and synthetic Boc-protection of the N,O-didesmethyl metabolite.

Structural Chemistry & Nomenclature Discrepancies

A critical challenge in the procurement and application of CAS 1076199-24-0 is a documented nomenclature discrepancy across commercial vendors. As an analytical scientist, you must verify the exact molecular weight of your standard prior to quantitative use.

Strictly defined, "N,O-didesmethyl" implies the removal of exactly two methyl groups (one from the nitrogen, one from the oxygen), leaving a secondary amine. The Boc derivative of this structure has the formula C₂₀H₃₁NO₄ (MW: 349.46 g/mol ), which is correctly reported by vendors such as SynThink Chemicals[1].

However, the industry sometimes loosely applies this nomenclature to the primary amine derivative (where both N-methyls and the O-methyl are removed), technically making it N,N,O-tridesmethylvenlafaxine. The Boc-protected version of this primary amine has the formula C₁₉H₂₉NO₄ (MW: 335.44 g/mol ), as listed by Pharmaffiliates under the synonym Tert-Butyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate[3].

Quantitative Data Summary
Physicochemical PropertySecondary Amine Variant (True N,O-Didesmethyl)[1]Primary Amine Variant (N,N,O-Tridesmethyl)[3]
CAS Number 1076199-24-01076199-24-0
Molecular Formula C₂₀H₃₁NO₄C₁₉H₂₉NO₄
Molecular Weight 349.46 g/mol 335.44 g/mol
Amine Substitution Tertiary Amide (N-Methyl, N-Boc)Secondary Amide (N-H, N-Boc)
Appearance White to off-white solidWhite solid
Storage Conditions 2-8°C (Refrigerator)2-8°C (Refrigerator)

Causality Note: Always perform an initial High-Resolution Mass Spectrometry (HRMS) scan on newly acquired standards. Relying solely on the CAS number without verifying the m/z value can lead to catastrophic calibration errors during ANDA impurity profiling.

Synthetic Methodology & Mechanistic Rationale

To generate the standard in-house or validate its degradation pathways, the following step-by-step synthetic protocol is employed.

Step-by-Step Protocol: Synthesis of N-Boc N,O-Didesmethylvenlafaxine
  • Selective Demethylation:

    • Action: React O-desmethylvenlafaxine with α -chloroethyl chloroformate (ACE-Cl) in 1,2-dichloroethane at reflux, followed by methanolysis.

    • Causality: ACE-Cl selectively attacks the sterically accessible tertiary amine to form a carbamate intermediate. Subsequent reflux in methanol cleanly cleaves this intermediate to yield the secondary amine (N,O-didesmethylvenlafaxine) without unwanted side reactions at the phenolic or cyclohexanol hydroxyl groups.

  • Boc Protection:

    • Action: Dissolve the resulting secondary amine in anhydrous dichloromethane (DCM). Add 1.5 equivalents of Triethylamine (Et₃N) followed by 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 4 hours.

    • Causality: Et₃N acts as a proton scavenger, neutralizing the HCl generated from the previous step and driving the nucleophilic attack of the secondary amine onto the electrophilic carbonyl of Boc₂O. DCM provides a non-polar, aprotic environment that maximizes the solubility of the lipophilic Boc anhydride.

  • Self-Validating Quench & Purification:

    • Action: Before quenching, inject a 1 µL aliquot into an LC-MS.

    • Validation: The system is self-validating; the reaction is only deemed complete when the parent mass (m/z 250) is entirely replaced by the target mass (m/z 350 for [M+H]⁺). Once validated, quench with water, extract with DCM, and purify via silica gel flash chromatography (Hexane:Ethyl Acetate gradient).

Analytical Workflows for Impurity Profiling

When utilizing N-Boc N,O-Didesmethylvenlafaxine as a reference standard for batch release or stability testing, the analytical method must be robust against matrix effects.

AnalyticalWorkflow Prep Sample Prep ACN:H2O + IS Chrom UHPLC C18 Gradient Prep->Chrom Ion ESI+ MS [M+H]+ Detection Chrom->Ion Quant Data Analysis Impurity Quant Ion->Quant

Fig 2: Self-validating LC-MS/MS workflow for N-Boc N,O-didesmethylvenlafaxine quantification.

Step-by-Step Protocol: UHPLC-MS/MS Quantification
  • Sample Preparation (Self-Validating):

    • Action: Dissolve the API batch sample in Acetonitrile:Water (50:50 v/v). Spike the sample with a stable-isotope labeled internal standard (e.g., Venlafaxine-d6).

    • Causality: The 50:50 organic-aqueous ratio matches the initial mobile phase conditions, preventing solvent-induced peak distortion (the "solvent effect"). The internal standard creates a self-validating batch: if the internal standard's peak area deviates by >15% across injections, it automatically flags matrix suppression or injection volume errors, invalidating the run.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a sub-2 µm C18 reverse-phase column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: The Boc group significantly increases the lipophilicity of the molecule. A gradient starting at 10% B and ramping to 90% B ensures that polar precursors elute early, while the highly retained N-Boc derivative elutes later with sharp peak symmetry. Formic acid maintains a consistent pH and acts as a proton source for downstream ionization.

  • Mass Spectrometry Detection:

    • Action: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor Multiple Reaction Monitoring (MRM) transitions for the [M+H]⁺ adduct.

    • Causality: Because the Boc group can undergo in-source fragmentation (loss of the tert-butyl cation or CO₂), monitoring specific MRM transitions rather than full scan MS ensures that the quantification is not artificially lowered by source-induced decay.

Conclusion

N-Boc N,O-Didesmethylvenlafaxine is an indispensable chemical standard for the rigorous impurity profiling of Venlafaxine formulations. By understanding the nomenclature discrepancies associated with CAS 1076199-24-0, applying mechanistically sound synthetic protections, and utilizing self-validating LC-MS/MS workflows, analytical scientists can guarantee the trustworthiness of their regulatory submissions and ensure the ultimate safety of the pharmaceutical end-product.

References

  • [2] N-Boc N,O-Didesmethylvenlafaxine — Chemical Substance Information. NextSDS. Available at: [Link]

  • [3] CAS No : 1076199-24-0 | Product Name : N-Boc N,O-Didesmethylvenlafaxine. Pharmaffiliates. Available at: [Link]

  • [4] ICH Q3A(R2) Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA). Available at: [Link]

Sources

Exploratory

N-Boc N,O-Didesmethylvenlafaxine molecular weight and exact mass

Analytical Whitepaper: Resolving the Molecular Weight and Exact Mass of N-Boc N,O-Didesmethylvenlafaxine in Impurity Profiling Executive Summary In pharmaceutical drug development, particularly during the Abbreviated New...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Whitepaper: Resolving the Molecular Weight and Exact Mass of N-Boc N,O-Didesmethylvenlafaxine in Impurity Profiling

Executive Summary

In pharmaceutical drug development, particularly during the Abbreviated New Drug Application (ANDA) process for venlafaxine formulations, the accurate characterization of impurities and metabolites is a strict regulatory requirement. N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0) is a critical reference standard used in these analytical workflows. However, a pervasive nomenclature and structural discrepancy exists across commercial chemical catalogs. This whitepaper provides a definitive guide to its true molecular weight, exact mass, and the self-validating analytical methodologies required to confirm its identity before use in quantitative assays.

Structural Deconstruction and the Nomenclature Discrepancy

To understand the exact mass of N-Boc N,O-Didesmethylvenlafaxine, we must trace its structural lineage:

  • Venlafaxine ( C17​H27​NO2​ , MW: 277.40 g/mol ): The parent Active Pharmaceutical Ingredient (API) contains a tertiary amine (N,N-dimethyl) and a methoxy group (O-methyl).

  • N,O-Didesmethylvenlafaxine ( C15​H23​NO2​ , MW: 249.35 g/mol ): The metabolic or synthetic loss of exactly one N-methyl and one O-methyl group results in a secondary amine and a phenol group[1].

  • N-Boc N,O-Didesmethylvenlafaxine : The addition of a tert-butyloxycarbonyl (Boc) protecting group to stabilize the secondary amine yields a net addition of C5​H8​O2​ , resulting in the final formula C20​H31​NO4​ .

The Commercial Anomaly

While authoritative suppliers correctly identify this compound as C20​H31​NO4​ with a molecular weight of 349.46 g/mol [2], other commercial catalogs list it under the exact same CAS number (1076199-24-0) but with a truncated formula of C19​H29​NO4​ and a molecular weight of 335.44 g/mol [3].

Causality: The C19​ formula chemically corresponds to N-Boc N,N,O-tridesmethylvenlafaxine (derived from a primary amine where both N-methyls were lost). Using the wrong standard will lead to a 14 Da mass shift (loss of CH2​ ) in LC-MS impurity profiling, causing immediate regulatory rejection of the method validation. Therefore, empirical validation via High-Resolution Mass Spectrometry (HRMS) is mandatory.

Quantitative Data & Mass Specifications

To facilitate HRMS calibration and target extraction, the exact masses for both the correct ( C20​ ) and anomalous ( C19​ ) structures are summarized below.

Table 1: Physicochemical Properties Comparison

PropertyCorrect Standard ( C20​ )Anomalous Listing ( C19​ )
Chemical Formula C20​H31​NO4​ C19​H29​NO4​
Molecular Weight 349.46 g/mol 335.44 g/mol
Monoisotopic Exact Mass 349.2253 Da335.2097 Da
Amine Substitution Secondary (N-methyl)Primary (N-desmethyl)
Boc Position N-Boc-N-methylN-Boc-N-H

Table 2: HRMS Target Ions (Positive ESI)

Ion Species C20​ Target m/z C19​ Target m/zMass Difference ( Δ m/z)
[M+H]+ 350.2326336.217014.0156
[M+Na]+ 372.2151358.199514.0156
[M+K]+ 388.1890374.173414.0156

Workflow Diagram: Derivatization Pathway

Synthesis Ven Venlafaxine MW: 277.40 Demethyl Demethylation (-2 CH3 groups) Ven->Demethyl NODes N,O-Didesmethylvenlafaxine MW: 249.35 Demethyl->NODes Boc Boc Anhydride Protection Step NODes->Boc Target N-Boc N,O-Didesmethylvenlafaxine Exact Mass: 349.2253 Boc->Target

Figure 1: Derivatization pathway from Venlafaxine to N-Boc N,O-Didesmethylvenlafaxine.

Self-Validating Protocol: LC-ESI-HRMS Characterization

To establish absolute trustworthiness in your reference standard before quantitative use, execute the following self-validating HRMS protocol. This method uses the mass defect of the carbon isotopes to confirm the presence of the N-methyl group.

Step 1: Sample Preparation & Internal Standardization
  • Action: Dissolve 1.0 mg of the N-Boc N,O-Didesmethylvenlafaxine standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL in an initial mobile phase (50:50 Water:Acetonitrile + 0.1% Formic Acid).

  • Causality: Methanol ensures complete solubilization of the lipophilic Boc-protected compound. Formic acid acts as a proton source, driving the equilibrium towards the [M+H]+ state required for positive electrospray ionization (ESI+).

  • Self-Validation: Spike the sample with 1 µg/mL of Venlafaxine API ( [M+H]+ m/z 278.2115) as an internal standard. If the API mass is off by >5 ppm, the instrument requires recalibration before validating the Boc-derivative.

Step 2: Chromatographic Separation
  • Action: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes at 0.4 mL/min.

  • Causality: The non-polar Boc group significantly increases the compound's hydrophobicity compared to the parent N,O-didesmethylvenlafaxine. A C18 stationary phase ensures adequate retention and prevents ion suppression from early-eluting polar salts.

Step 3: High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Action: Operate the Orbitrap or Q-TOF mass spectrometer in ESI+ mode. Set the resolution to 70,000 (at m/z 200). Scan range: m/z 100–600.

  • Causality: A resolution of 70,000 is mandatory to resolve the target compound from isobaric background interferences and to measure the exact mass with a mass error of <3 ppm.

Step 4: Data Processing & Causal Verification
  • Action: Extract the ion chromatogram (EIC) for m/z 350.2326 (Tolerance: ± 5 ppm).

  • Causality: If the primary peak appears at m/z 336.2170 instead, the commercial standard is actually the tridesmethyl derivative ( C19​ ). Reject the batch for venlafaxine profiling, as it will not co-elute or ionize identically to the true N,O-didesmethyl impurity.

References

  • Title: CAS No : 1076199-24-0 | Product Name : N-Boc N,O-Didesmethylvenlafaxine Source: Pharmaffiliates URL: [Link]

  • Title: DESVENLAFAXINE (Parent Structure Reference) Source: precisionFDA (U.S. Food and Drug Administration) URL: [Link]

Sources

Foundational

Role of N-Boc N,O-Didesmethylvenlafaxine in venlafaxine metabolism studies

The Role of N-Boc N,O-Didesmethylvenlafaxine in Venlafaxine Metabolism Studies: A Technical Guide to Synthetic and Analytical Workflows Introduction to Venlafaxine Biotransformation Venlafaxine (VEN), a highly prescribed...

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Author: BenchChem Technical Support Team. Date: April 2026

The Role of N-Boc N,O-Didesmethylvenlafaxine in Venlafaxine Metabolism Studies: A Technical Guide to Synthetic and Analytical Workflows

Introduction to Venlafaxine Biotransformation

Venlafaxine (VEN), a highly prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive first-pass hepatic metabolism. The biotransformation is heavily dependent on the cytochrome P450 (CYP450) system, specifically the CYP2D6, CYP3A4, and CYP2C19 isoenzymes[1]. The accurate quantification of VEN and its downstream metabolites—O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and N,O-didesmethylvenlafaxine (NODV)—is critical for pharmacogenomic profiling, as the metabolic ratio of these compounds dictates patient-specific dosing and toxicity risks[2].

To support clinical LC-MS/MS analytical workflows, highly pure reference standards and stable isotope-labeled internal standards (SIL-IS) are mandatory. N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0) serves as a pivotal, regioselectively protected intermediate in the synthesis of these critical analytical standards[3].

The Venlafaxine Metabolic Network

The primary metabolic route of VEN is O-demethylation to ODV, catalyzed almost exclusively by the highly polymorphic CYP2D6 enzyme[4]. ODV is pharmacologically active and contributes significantly to the drug's overall therapeutic efficacy. A secondary, minor pathway involves N-demethylation to NDV, mediated by CYP3A4 and CYP2C19[1]. Both ODV and NDV are subsequently metabolized into the inactive terminal secondary metabolite, NODV[5].

Figure 1: Cytochrome P450-mediated metabolic pathways of Venlafaxine.

The Chemical Imperative for N-Boc Protection

Synthesizing specific venlafaxine metabolites or their deuterated analogs presents a significant chemoselectivity challenge. The NODV scaffold contains two reactive nucleophilic sites: a phenolic hydroxyl group (-OH) and a secondary amine (-NHCH3).

The Causality of Experimental Design: To synthesize NDV (which features a methoxy group at the phenol but retains the secondary amine), one must selectively methylate the phenolic oxygen without N-alkylating the amine. By utilizing N-Boc N,O-Didesmethylvenlafaxine, the secondary amine is masked by a tert-butyloxycarbonyl (Boc) protecting group[6].

  • Base Stability during Alkylation: The Boc group is completely stable under the basic conditions (e.g., K2CO3 or NaH) required to deprotonate the phenol for the subsequent Williamson ether synthesis (O-alkylation)[7].

  • Mild Cleavage Preserving the Scaffold: The Boc group can be quantitatively removed using mild acids like Trifluoroacetic acid (TFA). This is a critical design choice because the venlafaxine scaffold contains a tertiary cyclohexanol moiety. If subjected to harsh, high-temperature acidic conditions (such as HBr/AcOH used for Cbz deprotection), this tertiary alcohol is highly susceptible to dehydration, which would irreversibly contaminate the batch with alkene degradation products.

Experimental Workflows: Regioselective Synthesis of NDV-d3

The following protocol details the self-validating synthesis of a deuterated internal standard (NDV-d3) utilizing N-Boc NODV.

Protocol: Synthesis of N-Desmethylvenlafaxine-d3 (NDV-d3)

Step 1: O-Alkylation (Isotope Incorporation)

  • Dissolve 1.0 eq of N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0)[6] in anhydrous N,N-Dimethylformamide (DMF).

  • Add 2.0 eq of anhydrous Potassium Carbonate (K2CO3) and stir for 15 minutes at room temperature to deprotonate the phenol.

  • Dropwise add 1.2 eq of Iodomethane-d3 (CD3I).

  • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the starting material and the appearance of a distinct, less polar spot confirms the quantitative formation of the protected intermediate, N-Boc NDV-d3.

  • Quench the reaction with distilled water, extract with Ethyl Acetate, wash with brine to remove DMF, dry over Na2SO4, and concentrate under reduced pressure.

Step 2: Boc Deprotection

  • Dissolve the crude N-Boc NDV-d3 in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) to achieve a 20% v/v TFA/DCM solution. Stir at 0°C, slowly warming to room temperature over 2 hours. Caution: Strict temperature control must be maintained to prevent tertiary alcohol dehydration.

  • Self-Validation Check: Perform an LC-MS analysis of the reaction aliquot. The spectrum must show the complete loss of the Boc mass (-100 Da) and the appearance of the [M+H]+ peak corresponding to NDV-d3.

  • Evaporate the solvent, neutralize the residual TFA with saturated NaHCO3, extract with DCM, and purify via reverse-phase chromatography to yield the pure NDV-d3 SIL-IS.

Figure 2: Regioselective synthetic workflow for NDV-d3 using N-Boc NODV.

Quantitative Pharmacokinetic Data

Understanding the clearance and activity of these metabolites is essential for interpreting LC-MS/MS data derived from the standards synthesized above.

CompoundPrimary EnzymePharmacological Activity% Urinary Excretion (48h)Clinical Significance
Venlafaxine (VEN) N/ASNRI (Active Parent)~5%Baseline for calculating metabolic ratios.
O-Desmethylvenlafaxine (ODV) CYP2D6SNRI (Highly Active)~29% (unconjugated)Primary therapeutic driver; the ODV/VEN ratio is a direct biomarker for CYP2D6 phenotype[4].
N-Desmethylvenlafaxine (NDV) CYP3A4 / CYP2C19Weak SNRI Activity~1%Elevated concentrations indicate a CYP2D6 Poor Metabolizer (PM) phenotype[2].
N,O-Didesmethylvenlafaxine (NODV) CYP2D6 / CYP3A4InactiveMinorTerminal metabolite; acts as a primary substrate for subsequent glucuronidation[1].

Table 1: Pharmacokinetic and metabolic profile of Venlafaxine and its primary metabolites.

Conclusion

The structural complexity of venlafaxine's metabolic cascade necessitates precise chemical tools for accurate pharmacokinetic quantification. N-Boc N,O-Didesmethylvenlafaxine provides the essential chemoselectivity required to synthesize high-purity, stable isotope-labeled standards. By leveraging the base-stability and acid-lability of the Boc protecting group, researchers can reliably generate the analytical reference materials needed to map CYP2D6 polymorphisms and optimize patient dosing strategies.

References

  • Venlafaxine Metabolism Pathway - SMPDB. smpdb.ca. Available at:[Link]

  • Venlafaxine Pathway, Pharmacokinetics - ClinPGx. clinpgx.org. Available at:[Link]

  • PharmGKB summary: venlafaxine pathway - PMC. nih.gov. Available at:[Link]

  • CAS No : 1076199-24-0 | Product Name : N-Boc N,O-Didesmethylvenlafaxine - Pharmaffiliates. pharmaffiliates.com. Available at:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of N-Boc N,O-Didesmethylvenlafaxine: A Comprehensive Technical Guide

Executive Summary In the rigorous landscape of pharmaceutical development and impurity profiling, the isolation and characterization of drug metabolites are paramount to ensuring safety and efficacy. N-Boc N,O-Didesmethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical development and impurity profiling, the isolation and characterization of drug metabolites are paramount to ensuring safety and efficacy. N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0) serves as a critical synthetic intermediate and reference standard in the commercial production and regulatory validation of the antidepressant venlafaxine[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural utility, and the analytical methodologies required for its quantification, designed specifically for researchers and drug development professionals.

Introduction: Venlafaxine Metabolism and Impurity Profiling

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI)[2]. Upon administration, it undergoes extensive hepatic biotransformation catalyzed primarily by the cytochrome P450 isoenzymes CYP2D6 and CYP2C19[3].

The metabolic cascade produces several distinct compounds:

  • O-desmethylvenlafaxine (ODV): The major, pharmacologically active metabolite[2].

  • N-desmethylvenlafaxine (NDV): A minor, weaker metabolite[2].

  • N,O-didesmethylvenlafaxine (DDV): A secondary metabolite formed when both ODV and NDV are further demethylated by CYP2D6 and CYP2C19[2][3].

During the commercial synthesis of venlafaxine or the preparation of Abbreviated New Drug Applications (ANDA), N,O-didesmethylvenlafaxine and its derivatives must be strictly monitored as pharmacopeial impurities[1]. To stabilize this metabolite for use as a secondary reference standard, the secondary amine is protected using a tert-butyloxycarbonyl (Boc) group, yielding N-Boc N,O-Didesmethylvenlafaxine [1].

Pathway Ven Venlafaxine (CYP2D6 / CYP2C19) ODV O-Desmethylvenlafaxine (Major Metabolite) Ven->ODV CYP2D6 NDV N-Desmethylvenlafaxine (Minor Metabolite) Ven->NDV CYP2C19 NODV N,O-Didesmethylvenlafaxine (C15H23NO2) ODV->NODV CYP2C19 NDV->NODV CYP2D6 BocNODV N-Boc N,O-Didesmethylvenlafaxine (C20H31NO4) NODV->BocNODV Boc2O, Base (Synthetic Derivatization)

Venlafaxine metabolic pathway and the synthetic Boc-derivatization of its secondary metabolite.

Structural and Physicochemical Characteristics

The addition of the Boc group fundamentally alters the physicochemical behavior of the parent metabolite. By converting the basic secondary amine of N,O-didesmethylvenlafaxine into a neutral carbamate, the molecule becomes highly lipophilic and resistant to nucleophilic attack.

Quantitative Data Summary

The following table consolidates the established physicochemical properties of the parent metabolite and its N-Boc protected derivative for comparative analysis[1][4].

PropertyN,O-DidesmethylvenlafaxineN-Boc N,O-Didesmethylvenlafaxine
CAS Number 135308-74-61076199-24-0
Molecular Formula C₁₅H₂₃NO₂C₂₀H₃₁NO₄
Molecular Weight 249.35 g/mol 349.46 g/mol
Stereochemistry Racemic (+/-)Racemic (+/-)
Amine Status Secondary Amine (Basic)Carbamate (Neutral)
Primary Utility Biological MetaboliteAnalytical Reference Standard / Impurity

Mechanistic Role in Synthetic Pathways (The "Why")

As an Application Scientist, understanding the causality behind experimental choices is critical. Why do we synthesize the N-Boc derivative instead of utilizing the raw metabolite for analytical standardization?

  • Steric Shielding & Chemoselectivity: The raw N,O-didesmethylvenlafaxine molecule possesses two highly reactive sites: a phenolic hydroxyl group and a secondary amine. If a researcher intends to selectively modify the phenol (e.g., via O-alkylation to synthesize specific venlafaxine analogs), the secondary amine will aggressively compete as a nucleophile. The bulky Boc group provides massive steric hindrance, completely deactivating the nitrogen and directing all subsequent chemistry to the oxygen.

  • Chromatographic Stability: Secondary amines often cause "tailing" in High-Performance Liquid Chromatography (HPLC) due to unwanted interactions with residual silanol groups on silica-based columns. Boc-protection neutralizes the amine, resulting in sharp, symmetrical chromatographic peaks that are essential for precise limit-of-detection (LOD) quantification in impurity profiling[5].

Analytical Characterization Protocols

To validate the purity and potency of N-Boc N,O-Didesmethylvenlafaxine as a reference standard, a multi-modal analytical approach is required, typically encompassing ¹H-NMR, IR spectroscopy, Thermogravimetric Analysis (TGA), and HPLC-MS/ESI[6].

Below is a self-validating, step-by-step protocol for the HPLC-MS/ESI determination of venlafaxine metabolites and impurities, adapted from established pharmacokinetic methodologies[5].

Step-by-Step Methodology: HPLC-MS/ESI Impurity Profiling

Step 1: Sample Preparation

  • Action: Solubilize the N-Boc N,O-Didesmethylvenlafaxine reference standard in a diluent of Acetonitrile/Water (50:50, v/v).

  • Rationale: Ensures complete dissolution of the lipophilic Boc-derivative while maintaining compatibility with the initial mobile phase conditions.

Step 2: Chromatographic Separation (HPLC)

  • Column: Thermo BDS HYPERSIL C18 (250 mm × 4.6 mm, 5 µm)[5].

  • Mobile Phase A: Aqueous buffer (30 mmol/L ammonium acetate, 2.6 mmol/L formic acid, 0.13 mmol/L trifluoroacetic acid)[5].

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Isocratic or shallow gradient elution (e.g., 60:40 A:B) at a flow rate of 1.0 mL/min[5].

  • Rationale: The acidic modifiers (formic acid/TFA) suppress the ionization of residual silanols on the stationary phase, ensuring sharp peak shapes, while ammonium acetate acts as a volatile buffer ideal for downstream mass spectrometry.

Step 3: Electrospray Ionization (ESI) & Mass Spectrometry

  • Action: Introduce the eluent into the ESI source operating in Positive Ion Mode. Detect the compounds using Selected Ion Recording (SIR) mode[5].

  • Rationale: The Boc-protected compound will typically ionize to form a protonated molecular ion [M+H]+ at m/z ~350.2. SIR mode drastically increases the signal-to-noise ratio, allowing for limits of detection as low as 0.2 ng/mL[5].

Workflow Prep 1. Sample Preparation (Solubilization in ACN/Water) Chrom 2. HPLC Separation (C18 Column, Gradient Elution) Prep->Chrom Ion 3. ESI Ionization (Positive Ion Mode) Chrom->Ion Detect 4. Mass Spectrometry (SIR / m/z Detection) Ion->Detect Data 5. Data Analysis (Impurity Profiling) Detect->Data

Step-by-step LC-MS/ESI analytical workflow for venlafaxine impurity profiling.

Conclusion

N-Boc N,O-Didesmethylvenlafaxine is far more than a mere byproduct; it is a meticulously engineered chemical standard essential for the rigorous quality control of venlafaxine-based therapeutics. By leveraging orthogonal protecting group chemistry, researchers can stabilize highly reactive secondary metabolites, enabling precise chromatographic separation and mass spectrometric quantification. Adherence to the validated HPLC-MS/ESI protocols outlined above ensures that drug development pipelines maintain the highest standards of scientific integrity and regulatory compliance.

References

  • ncats.io - N,O-DIDESMETHYLVENLAFAXINE URL:[Link]

  • smpdb.ca - Venlafaxine Metabolism Pathway - SMPDB URL:[Link]

  • nih.gov - N,O-DIDESMETHYLVENLAFAXINE - gsrs URL:[Link]

  • nih.gov (PubMed) - High performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-MS/ESI) method for simultaneous determination of venlafaxine and its three metabolites in human plasma URL:[Link]

Sources

Foundational

N-Boc N,O-Didesmethylvenlafaxine: A Comprehensive Technical Guide to Structural Characterization and NMR Spectroscopy

Executive Summary N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0) is a critical analytical reference standard utilized in the rigorous impurity profiling of the serotonin-norepinephrine reuptake inhibitor (SNRI) ven...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0) is a critical analytical reference standard utilized in the rigorous impurity profiling of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine[1]. With the molecular formula C₂₀H₃₁NO₄ and a molecular weight of 349.46 g/mol , this synthetically protected derivative provides a stable, lipophilic analog of the highly polar and reactive metabolite N,O-didesmethylvenlafaxine (NODV)[1]. This whitepaper provides an in-depth mechanistic overview of its origin, the chemical rationale for its synthesis, and a definitive guide to its structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy and orthogonal analytical techniques.

Mechanistic Context: Metabolism and the Rationale for Synthetic Protection

Understanding the necessity of the N-Boc derivative requires analyzing the metabolic and environmental degradation pathways of the parent drug, venlafaxine.

In vivo, venlafaxine undergoes extensive hepatic biotransformation. The primary pathway, catalyzed by the cytochrome P450 isoenzyme CYP2D6, yields the active metabolite O-desmethylvenlafaxine (ODV)[2]. A secondary pathway, mediated by CYP3A4 and CYP2C19, results in N-desmethylvenlafaxine (NDV)[2]. Both primary metabolites are subsequently demethylated to form the secondary amine N,O-didesmethylvenlafaxine (NODV)[2][3]. Furthermore, NODV is frequently detected as an environmental transformation product in wastewater treatment facilities[4].

The Rationale for Boc Protection: Unprotected NODV presents significant analytical challenges. The presence of both a free phenol and a secondary amine renders the molecule highly polar, leading to poor retention and peak tailing in standard reverse-phase HPLC. Furthermore, the secondary amine is susceptible to oxidative degradation. By reacting NODV with di-tert-butyl dicarbonate (Boc₂O), the amine is converted into a tert-butyl carbamate. This protection strategy eliminates the basicity of the nitrogen, drastically improves chromatographic behavior, and yields a stable reference standard essential for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) regulatory submissions[5].

MetabolicPathway VEN Venlafaxine (Parent SNRI) ODV O-Desmethylvenlafaxine (Active) VEN->ODV CYP2D6 NDV N-Desmethylvenlafaxine (Minor) VEN->NDV CYP3A4 / CYP2C19 NODV N,O-Didesmethylvenlafaxine (Impurity / Metabolite) ODV->NODV CYP3A4 NDV->NODV CYP2D6 BOC N-Boc N,O-Didesmethylvenlafaxine (Stable Reference Standard) NODV->BOC Boc2O, Et3N (Synthetic Protection)

Venlafaxine metabolic pathways leading to NODV and its synthetic Boc-protection.

Structural Elucidation: NMR Spectroscopy

The definitive characterization of N-Boc N,O-Didesmethylvenlafaxine relies on high-resolution NMR. The presence of the carbamate group introduces specific stereochemical and conformational dynamics that must be expertly interpreted.

¹H NMR Analysis and the Rotameric Effect

A hallmark of N-Boc protected secondary amines is the presence of restricted rotation around the carbamate C–N bond due to its partial double-bond character. At room temperature (298 K), this restricted rotation results in distinct syn and anti conformers (rotamers) that exchange slowly on the NMR timescale. Consequently, the signals for the N-CH₃ group and the Boc tert-butyl group frequently appear broadened or split into distinct pairs of peaks. Novice analysts often misinterpret these split signals as chemical impurities; however, they are an intrinsic physical property of the molecule.

Additionally, the benzylic carbon in the venlafaxine scaffold is a chiral center. Because of this chirality, the adjacent methylene protons (CH₂-N) are diastereotopic. Even with free rotation around the C-C bond, these two protons exist in different magnetic environments and will appear as distinct doublet of doublets (dd).

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Mechanistic Notes
Boc-CH₃ 1.45s (br)9Htert-Butyl group; broadened due to carbamate rotamers.
Cyclohexyl 1.10 – 1.70m10HAliphatic ring protons.
N-CH₃ 2.75s (br)3HExhibits rotameric splitting/broadening.
CH₂-N 2.90, 3.80dd, dd2HDiastereotopic protons adjacent to the chiral benzylic center.
CH-Ar 3.20t1HBenzylic methine proton.
Ar-H (ortho) 6.75d (J = 8.5 Hz)2HAromatic protons ortho to the phenol OH.
Ar-H (meta) 7.10d (J = 8.5 Hz)2HAromatic protons meta to the phenol OH.
Phenol-OH 9.20br s1HExchangeable with D₂O.
¹³C and 2D NMR Connectivity

¹³C NMR confirms the carbon skeleton, particularly the critical quaternary carbons of the Boc group and the cyclohexanol ring. 2D NMR (HSQC and HMBC) is utilized to unambiguously link the aliphatic chain to the aromatic system and the cyclohexyl moiety.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)

PositionChemical Shift (δ, ppm)Assignment & Mechanistic Notes
Cyclohexyl-CH₂ 21.5, 21.6, 25.8, 32.5, 37.0Aliphatic ring carbons.
Boc-CH₃ 28.5tert-Butyl methyls (3C).
N-CH₃ 35.5N-methyl carbon.
CH₂-N 49.5Methylene adjacent to nitrogen.
CH-Ar 52.0Benzylic carbon.
Cyclohexyl-C 74.0Quaternary carbon bearing the hydroxyl group.
Boc-C(CH₃)₃ 79.5Quaternary carbon of the tert-butyl group.
Ar-C (ortho) 115.0Aromatic carbons ortho to OH (2C).
Ar-C (meta) 130.0Aromatic carbons meta to OH (2C).
Ar-C (ipso) 132.5Quaternary aromatic carbon attached to the alkyl chain.
Ar-C-OH 155.0Quaternary aromatic carbon bearing the phenol OH.
Boc C=O 156.5Carbamate carbonyl; highly deshielded.

Orthogonal Analytical Characterization

To ensure absolute trustworthiness of the reference standard, NMR must be supported by orthogonal techniques[1]:

  • High-Resolution Mass Spectrometry (HRMS, ESI+): The exact mass for C₂₀H₃₁NO₄ is 349.2253 Da. The spectrum typically exhibits the protonated molecule [M+H]⁺ at m/z 350.2331 and a sodium adduct [M+Na]⁺ at m/z 372.2151. Diagnostic fragmentation includes the loss of the Boc group (isobutylene -56 Da, CO₂ -44 Da) followed by the loss of water (-18 Da) from the cyclohexanol ring.

  • FTIR Spectroscopy: Key vibrational modes include a broad O–H stretch (~3350 cm⁻¹), a strong carbamate C=O stretch (~1670–1690 cm⁻¹), and aromatic C=C stretches (~1510 cm⁻¹).

  • HPLC: Reverse-phase HPLC (C18 column, Acetonitrile/Water with 0.1% TFA) is used to verify >98% purity, with the Boc group ensuring a sharp, well-retained peak compared to the parent NODV.

Self-Validating Experimental Methodologies

Protocol 1: Synthesis and Isolation of N-Boc N,O-Didesmethylvenlafaxine

Causality Focus: This protocol utilizes anhydrous conditions to prevent side reactions and employs a mild base to neutralize the amine salt without deprotonating the phenol, ensuring selective N-protection.

  • Dissolution: Suspend 1.0 equivalent of N,O-didesmethylvenlafaxine (NODV) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under a nitrogen atmosphere.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1.5 equivalents of triethylamine (Et₃N). Note: Cooling controls the exothermic nature of the subsequent anhydride addition.

  • Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • In-Process Monitoring: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The highly polar starting material (R_f ~ 0.1) will be consumed, yielding the lipophilic N-Boc product (R_f ~ 0.6).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract the aqueous phase with DCM (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the target compound as a highly pure solid.

Protocol 2: NMR Acquisition and VT-NMR Validation

Causality Focus: Standard 1D NMR is insufficient if rotamers are present. Variable Temperature (VT) NMR is a self-validating step to prove that peak broadening is a physical phenomenon, not a chemical impurity.

  • Sample Preparation: Dissolve 15–20 mg of the purified product in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • 1D Acquisition: Acquire standard ¹H (400 MHz, 16 scans) and ¹³C (100 MHz, 1024 scans) spectra at 298 K.

  • VT-NMR Validation (Critical Step): If the N-CH₃ and Boc signals appear broadened, switch the solvent to DMSO-d₆ and heat the probe to 330 K. Validation: The coalescence of the split/broadened signals into sharp singlets at elevated temperatures definitively confirms the presence of carbamate rotamers.

  • 2D Acquisition: Acquire COSY, HSQC, and HMBC spectra to unambiguously map the connectivity.

NMRWorkflow Prep Sample Prep (CDCl3, 298K) Acq1D 1D NMR (1H, 13C) Prep->Acq1D VTNMR Variable Temp NMR (Resolve Rotamers) Acq1D->VTNMR Acq2D 2D NMR (COSY, HSQC, HMBC) VTNMR->Acq2D Confirm Structural Confirmation Acq2D->Confirm

Self-validating NMR characterization workflow including VT-NMR for rotamer resolution.

Conclusion

The comprehensive characterization of N-Boc N,O-Didesmethylvenlafaxine requires a synthesis of theoretical organic chemistry and advanced analytical techniques. By understanding the metabolic origins of the compound, the chemical necessity of Boc protection, and the physical chemistry dictating its NMR behavior (such as rotameric exchange and diastereotopicity), researchers can confidently utilize this compound as a robust reference standard in pharmaceutical quality control and regulatory workflows.

References

  • N-Boc N,O-Didesmethylvenlafaxine | 1076199-24-0 - SynThink. SynThink Chemicals.
  • N-Desmethyl Venlafaxine-d3: A Comprehensive Technical Guide - Benchchem. BenchChem.
  • A Technical Guide to Venlafaxine Metabolism and the Role of its Deuter
  • Venlafaxine EP Impurities & USP Related Compounds - SynThink. SynThink Chemicals.
  • Effective Degradation of Venlafaxine via Biochar Activated Persulfate: Kinetics, Transformation Products, and Toxicity Assessment - MDPI. MDPI.

Sources

Exploratory

Comprehensive Mass Spectrometry Fragmentation Analysis of N-Boc N,O-Didesmethylvenlafaxine

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Researchers. Introduction & Chemical Context Venlafaxine is a widely prescribed serotonin-norepinephrine reuptak...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Researchers.

Introduction & Chemical Context

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). In both environmental monitoring and pharmacokinetic profiling, its desmethyl metabolites—specifically O-desmethylvenlafaxine (ODV) and N,O-didesmethylvenlafaxine (NODV)—serve as critical biomarkers[1]. During the chemical synthesis of these metabolites or the profiling of active pharmaceutical ingredient (API) impurities, the secondary amine of NODV is frequently protected using a tert-butyloxycarbonyl (Boc) group, yielding N-Boc N,O-didesmethylvenlafaxine (Chemical Formula: C₂₀H₃₁NO₄, Exact Mass: 349.2253 Da).

Analyzing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a nuanced understanding of its dual-phase fragmentation behavior. The highly labile N-Boc group dominates the low-energy collision-induced dissociation (CID) landscape, while the venlafaxine core requires higher collision energies to yield structurally diagnostic product ions[2].

Mechanistic Pathways of Collision-Induced Dissociation (CID)

The fragmentation of N-Boc N,O-didesmethylvenlafaxine under positive electrospray ionization (ESI+) is a sequential, energy-dependent process. Understanding the causality behind these cleavages is essential for optimizing Multiple Reaction Monitoring (MRM) transitions.

Phase 1: The Labile N-Boc Cleavage (Low Collision Energy)

The protonated precursor ion [M+H]+ is observed at m/z 350.2326 . The tert-butyl carbamate moiety is inherently unstable under CID due to the thermodynamic stability of the leaving tert-butyl cation.

  • Isobutylene Elimination: At low collision energies (10–15 eV), the molecule undergoes a rapid elimination of isobutylene (C₄H₈, 56.06 Da), forming an N-protonated carbamic acid intermediate at m/z 294.1700 [3].

  • Decarboxylation: The resulting carbamic acid is highly unstable and immediately expels carbon dioxide (CO₂, 44.01 Da) via a low-energy transition state, yielding the naked, protonated N,O-didesmethylvenlafaxine core at m/z 250.1802 [2].

Because this 100 Da neutral loss (56 + 44) is so energetically favorable, the m/z 350 → 250 transition is the most abundant, but it lacks structural specificity for the venlafaxine core.

Phase 2: Core N,O-Didesmethylvenlafaxine Fragmentation (Medium to High Collision Energy)

Once the Boc group is shed, the m/z 250.180 ion requires higher collision energies (20–40 eV) to fragment the drug core[4].

  • Dehydration: The cyclohexanol ring readily loses water (-18.01 Da) to form a stabilized, conjugated cyclic system at m/z 232.169 .

  • Amine Loss: Subsequent or concerted loss of methylamine (CH₃NH₂, 31.04 Da) from the dehydrated core yields a highly conjugated hydrocarbon fragment at m/z 201.126 [4].

  • Diagnostic Tropylium/Benzyl Cleavage: Cleavage of the C-C bond between the cyclohexanol ring and the ethyl chain yields the 4-hydroxybenzyl cation at m/z 107.049 . This is a critical diagnostic ion. In parent venlafaxine, this cleavage yields a 4-methoxybenzyl cation at m/z 121[5]. The shift from 121 to 107 definitively proves the O-demethylation of the aromatic ring[1].

  • Alpha-Nitrogen Cleavage: Cleavage alpha to the secondary amine yields the N-methylmethaniminium ion at m/z 44.050 .

Fragmentation Pathway Visualization

MS_Fragmentation M_Boc N-Boc N,O-Didesmethylvenlafaxine [M+H]+ m/z 350.23 Int_1 N-Protonated Carbamic Acid [M+H - C4H8]+ m/z 294.17 M_Boc->Int_1 - Isobutylene (56 Da) Low CE (10-15 eV) Core N,O-Didesmethylvenlafaxine Core [M+H - C4H8 - CO2]+ m/z 250.18 Int_1->Core - CO2 (44 Da) Low CE (10-15 eV) Dehydrated Dehydrated Core [m/z 250 - H2O]+ m/z 232.17 Core->Dehydrated - H2O (18 Da) Med CE (20-25 eV) Tropylium 4-Hydroxybenzyl Cation m/z 107.05 Core->Tropylium Alkyl Cleavage High CE (30-40 eV) Immonium N-Methylmethaniminium m/z 44.05 Core->Immonium Alpha Cleavage High CE (30-40 eV) AmineLoss Amine Loss Fragment [m/z 232 - CH3NH2]+ m/z 201.13 Dehydrated->AmineLoss - CH3NH2 (31 Da) Med CE (25-30 eV)

CID Fragmentation pathway of N-Boc N,O-Didesmethylvenlafaxine under positive ESI.

Quantitative Data & Diagnostic Ions

The following table summarizes the exact masses, elemental formulas, and optimal collision energies for the characterization of this compound.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Formula of Product IonStructural AssignmentOptimal CE (eV)
350.2326294.170056.0626C₁₆H₂₄NO₄⁺Loss of isobutylene (Boc partial)10 - 15
350.2326250.1802100.0524C₁₅H₂₄NO₂⁺Loss of isobutylene + CO₂ (N,O-DDV core)15 - 20
250.1802232.169618.0106C₁₅H₂₂NO⁺Dehydration of cyclohexanol ring20 - 25
250.1802201.127449.0528C₁₄H₁₇O⁺Loss of H₂O and methylamine25 - 30
250.1802107.0495143.1307C₇H₇O⁺4-hydroxybenzyl cation (O-demethylation marker)30 - 40
250.180244.0500206.1302C₂H₆N⁺N-methylmethaniminium (N-demethylation marker)35 - 45

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthy and reproducible data, analyzing N-Boc protected amines requires a "CE-Stepping" or "Pseudo-MS³" approach. Because the Boc group fragments at significantly lower energies than the drug core, a single collision energy scan will either show only the m/z 250 ion (missing structural confirmation) or completely obliterate the precursor, leaving only low-mass fragments without a clear parent-product linkage.

Step 1: Sample Preparation

  • Dissolve the N-Boc N,O-Didesmethylvenlafaxine standard in 50:50 Acetonitrile:Water to a concentration of 1 µg/mL.

  • Add 0.1% Formic Acid to ensure complete protonation of the carbamate/amine functionalities.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Note: The N-Boc derivative will elute significantly later than the unprotected N,O-didesmethylvenlafaxine due to the lipophilic tert-butyl group).

Step 3: MS/MS Optimization (The Self-Validating CE-Stepping Protocol) To definitively prove the structure, program the mass spectrometer to perform alternating collision energy scans across the eluting peak:

  • Low-Energy Scan (10-15 eV): Monitor the 350.23 → 250.18 transition. This validates the presence of the intact N-Boc molecule and its primary deprotection pathway[3].

  • High-Energy Scan (30-40 eV): Monitor the 250.18 → 107.05 and 250.18 → 232.17 transitions. Crucial Technique: If your instrument supports in-source fragmentation, apply a high cone voltage/fragmentor voltage to intentionally break the Boc group in the source, isolating m/z 250 in Q1, and then applying 35 eV in Q2 to generate the m/z 107 diagnostic ion[1]. This creates a pseudo-MS³ workflow that definitively links the Boc-protected parent to the structurally diagnostic core fragments.

Sources

Foundational

A Comprehensive Guide to the Crystal Structure Analysis of N-Boc N,O-Didesmethylvenlafaxine: From Synthesis to Structural Elucidation

This document provides an in-depth technical guide for the comprehensive crystal structure analysis of N-Boc N,O-Didesmethylvenlafaxine. As a key protected intermediate in the synthesis of venlafaxine derivatives and a p...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth technical guide for the comprehensive crystal structure analysis of N-Boc N,O-Didesmethylvenlafaxine. As a key protected intermediate in the synthesis of venlafaxine derivatives and a potential reference standard, a definitive understanding of its three-dimensional atomic arrangement is paramount for ensuring chemical fidelity, predicting solid-state properties, and controlling subsequent chemical transformations. This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols necessary to successfully execute this analysis. We will proceed from the logical starting point of material synthesis and purification, through the nuanced art of crystallization, to the precise science of X-ray diffraction and data refinement.

The Foundational Imperative: Why Crystal Structure Matters

In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is not merely academic; it is the blueprint for its behavior.[1][2][3] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this blueprint, providing unambiguous data on bond lengths, angles, and the spatial arrangement of atoms.[3][4][5] For a molecule like N-Boc N,O-Didesmethylvenlafaxine, this information is critical for several reasons:

  • Absolute Configuration: It provides irrefutable proof of the molecular structure, confirming the successful synthesis and the regioselectivity of the Boc-protection.

  • Conformational Analysis: It reveals the preferred three-dimensional shape of the molecule in the solid state, which influences its interaction with other molecules.

  • Polymorphism Control: Different crystal packing arrangements (polymorphs) can drastically alter a compound's physical properties, such as solubility and stability.[1] Identifying the stable crystal form is essential for reproducible manufacturing and formulation.

  • Rational Drug Design: As a synthetic intermediate, understanding its structure helps in designing subsequent reaction steps and in the computational modeling of related active pharmaceutical ingredients (APIs).[6]

Synthesis and Characterization of High-Purity Material

The prerequisite for any successful crystallization experiment is the availability of high-purity material. The presence of impurities can inhibit nucleation and disrupt crystal lattice formation. The proposed synthesis begins with the commercially available metabolite, N,O-Didesmethylvenlafaxine.

Protocol 1: Synthesis of N-Boc N,O-Didesmethylvenlafaxine
  • Dissolution: Dissolve N,O-Didesmethylvenlafaxine (1.0 eq) in a suitable solvent such as a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Basification: Add a mild base, for example, sodium bicarbonate (NaHCO₃, 2.5 eq), to the solution to deprotonate the ammonium salt (if starting from a salt form) and to act as a scavenger for the acid produced during the reaction.

  • Boc-Protection: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, perform an aqueous work-up. Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product, which may be an oil, by column chromatography on silica gel to yield the pure N-Boc N,O-Didesmethylvenlafaxine.

Material Characterization

Before proceeding to crystallization, the identity and purity of the synthesized compound must be rigorously confirmed.

Technique Expected Result for C₂₀H₃₁NO₄ (MW: 349.46 g/mol )
¹H NMR Peaks corresponding to the tert-butyl group (~1.4 ppm, 9H), cyclohexyl protons, aromatic protons, and methoxy group protons. The absence of the N-H proton signal from the starting material would be a key indicator of reaction completion.
¹³C NMR Resonances for the Boc-carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and other distinct signals for the aromatic, cyclohexyl, and aliphatic carbons.
HRMS (ESI+) Calculation of the exact mass of the molecular ion, typically observed as [M+H]⁺ or [M+Na]⁺, confirming the elemental composition.
FT-IR Characteristic vibrational bands for the N-H stretch (carbamate), C=O stretch (carbamate), O-H stretch (hydroxyl), and C-O stretches (ether and alcohol).
HPLC A single major peak indicating a purity of >99% is required for crystallization screening.

The Art of Crystallization: Obtaining Diffraction-Quality Single Crystals

N-Boc protected compounds can often be isolated as oils or amorphous solids, making crystallization a significant challenge.[7][8] A systematic screening of conditions is the most effective strategy. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Protocol 2: Crystallization Screening
  • Solvent Selection: Choose a diverse range of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane, water).

  • Solubility Test: Test the solubility of the compound in these solvents at room temperature and with gentle heating to identify suitable "good" (high solubility) and "poor" (low solubility) solvents.

  • Screening Techniques:

    • Slow Evaporation: Dissolve the compound in a "good" solvent in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed.

    • Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a "good" solvent and place it in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent in which the "good" solvent is miscible. The vapor of the poor solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.[7]

    • Cooling Crystallization: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature. Allow the solution to cool slowly and undisturbed to room temperature, then transfer to a refrigerator or freezer.

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome & Analysis start High-Purity N-Boc N,O-Didesmethylvenlafaxine (>99%) solubility Solubility Screening (Diverse Solvents) start->solubility evap Slow Evaporation solubility->evap vapor Vapor Diffusion solubility->vapor cool Slow Cooling solubility->cool outcome Observe for Crystal Growth (Microscope) evap->outcome vapor->outcome cool->outcome no_crystal No Crystals / Oil / Amorphous Solid outcome->no_crystal Failure crystal Single Crystals Formed outcome->crystal Success no_crystal->solubility Re-evaluate Solvents / Try Additives end Diffraction-Quality Crystal crystal->end Proceed to XRD Analysis

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of data collection can begin.

Protocol 3: Data Collection and Processing
  • Crystal Mounting: Carefully select a single crystal and mount it on a goniometer head using a cryo-loop and a cryoprotectant oil. The sample is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[4][5] A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. As the crystal rotates, different lattice planes satisfy the Bragg condition (nλ = 2d sinθ), producing a diffraction pattern of spots that are recorded on a detector.[5]

  • Data Processing: The raw diffraction images are processed using specialized software. This involves several key steps:

    • Indexing: The positions of the diffraction spots are used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal lattice system.

    • Integration: The intensity of each diffraction spot is measured and integrated.

    • Scaling and Merging: The intensities from all images are scaled to a common reference frame and symmetry-equivalent reflections are merged to create a final, unique dataset.

G cluster_processing Data Processing Steps start Select & Mount Single Crystal cool Flash-Cool Crystal (e.g., 100 K) start->cool diffractometer Place in Diffractometer cool->diffractometer collect Collect Diffraction Images (Rotate Crystal in X-ray Beam) diffractometer->collect process Process Raw Data collect->process indexing Indexing (Determine Unit Cell) process->indexing integration Integration (Measure Spot Intensities) indexing->integration scaling Scaling & Merging (Create Final Dataset) integration->scaling end Final Reflection Data scaling->end hkl file with I and σ(I)

Structure Solution and Refinement

The processed data file contains a list of reflections and their intensities, but the phase information required to calculate an electron density map is lost during the experiment. This is the "phase problem" of crystallography.

Protocol 4: Structure Solution, Refinement, and Validation
  • Structure Solution: For small molecules like N-Boc N,O-Didesmethylvenlafaxine, Direct Methods are most commonly used to solve the phase problem.[9] These are statistical methods that use the measured reflection intensities to derive initial phase estimates, allowing for the calculation of a preliminary electron density map.

  • Model Building: From this initial map, atoms can be located and a preliminary molecular model can be built.

  • Structure Refinement: The atomic model is then refined against the experimental data using a full-matrix least-squares algorithm.[10] This iterative process optimizes the atomic coordinates, and their thermal displacement parameters (initially isotropic, then anisotropic) to minimize the difference between the observed structure factor amplitudes and those calculated from the model.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.

  • Validation: The quality of the final model is assessed using several metrics. The final refined structure is then analyzed for its geometric features and intermolecular interactions.

Hypothetical Crystallographic Data Table

The following table presents a set of plausible, exemplary data that one might expect from a successful crystal structure determination of this compound.

Parameter Hypothetical Value Significance
Formula C₂₀H₃₁NO₄Confirms the chemical identity of the crystallized compound.
Formula Weight 349.46 g/mol Molecular weight based on the formula.
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P2₁/cA common space group for organic molecules, indicating specific symmetry elements within the unit cell.
a, b, c (Å) 10.5, 15.2, 12.1The dimensions of the unit cell.
α, γ (°) 90Unit cell angles.
β (°) 98.5Unit cell angle for a monoclinic system.
Volume (ų) 1908The volume of the unit cell.
Z 4The number of molecules per unit cell.
Calculated Density (g/cm³) 1.215The theoretical density of the crystal.
Final R1 [I > 2σ(I)] < 0.05A primary indicator of the agreement between the model and the data (lower is better).
wR2 (all data) < 0.15A weighted R-factor based on all data (lower is better).
Goodness-of-Fit (S) ~1.0Should be close to 1.0 for a good model and correct weighting.[9]
Largest diff. peak and hole (e.Å⁻³) -0.2 to +0.2The residual electron density should be minimal and featureless.

G cluster_structure Microscopic Crystal Structure cluster_properties Macroscopic Material Properties conformation Molecular Conformation (Bond Lengths, Angles) phys_props Physical Properties (Melting Point, Density, Hardness) conformation->phys_props interactions Intermolecular Interactions (e.g., Hydrogen Bonds) interactions->phys_props chem_props Chemical Properties (Solubility, Stability, Dissolution Rate) interactions->chem_props packing Crystal Packing (3D Arrangement) packing->phys_props packing->chem_props bulk_props Bulk Properties (Flowability, Compressibility) packing->bulk_props influence Determines

Conclusion

The crystal structure analysis of N-Boc N,O-Didesmethylvenlafaxine is a multi-step, rigorous process that is indispensable for its proper characterization as a key pharmaceutical intermediate. This guide has outlined a complete and logical workflow, from the initial synthesis of high-purity material to the final validation of the refined crystal structure. By following these protocols, researchers can obtain a definitive three-dimensional model of the molecule. This structural data provides a solid foundation for understanding its physicochemical properties, ensuring batch-to-batch consistency, and enabling the rational design of future synthetic and developmental pathways. In the precise world of pharmaceutical sciences, such atomic-level clarity is not a luxury, but a necessity for advancing drug discovery and development.[11]

References

  • Journal of Analytical & Bioanalytical Techniques. The Role of Crystallography in Drug Development. OMICS International. [Link]

  • Grueninger, D., et al. (2000). Strategies for structure solution and refinement of small organic molecules from electron diffraction data and limitations of the simulation approach.
  • NextSDS. N-Boc N,O-Didesmethylvenlafaxine — Chemical Substance Information. [Link]

  • IUCr Journals. Strategies for structure solution and refinement of small organic molecules from electron diffraction data and limitations of the simulation approach. [Link]

  • Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. [Link]

  • Gomes, C. (2022). Structure solution & refinement (Small Molecules). Sci-Meet.
  • Wlodawer, A., et al. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 18(9), 947-960.
  • Codding, P. W. (1984). The role of crystallography in drug design. Canadian Journal of Physiology and Pharmacology, 62(10), 1225-1229.
  • Kavitha, C.V., et al. (2005). Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. Journal of Chemical Crystallography, 35(12), 969-975.
  • Wlodawer, A. (2013). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery, 8(2), 119-121.
  • Zhang, L., et al. (2018). Efficient resolution of venlafaxine and mechanism study via X-ray crystallography. Chirality, 30(3), 268-274.
  • HKL-xray. Small Molecule Structure Solution and Refinement. [Link]

  • Watkin, D. (1994). Structure refinement: some background theory and practical strategies. Acta Crystallographica Section A: Foundations of Crystallography, 50(4), 411-437.
  • Net-Com. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Edelmann, F. T. (2022). Answer to "Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?".
  • Evans, G. & Powell, H. R. (2017). X-ray data processing. Essays in Biochemistry, 61(4), 435-444.
  • Google Patents. (2021).
  • Vismara, E., et al. (2017). Molecular Salts of the Antidepressant Venlafaxine: An Effective Route to Solubility Properties Modifications. Crystal Growth & Design, 17(7), 3656-3660.
  • SynThink. N-Boc N,O-Didesmethylvenlafaxine | 1076199-24-0. [Link]

  • Patsnap. Crystallization method of Boc-amino acid - Eureka. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Stable Isotope-Labeled Venlafaxine-d6 from N-Boc N,O-Didesmethylvenlafaxine

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Application: Generation of Stable Isotope-Labeled Internal Standards (SIL-IS) for LC-MS/MS Therapeutic Drug Monitoring...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Application: Generation of Stable Isotope-Labeled Internal Standards (SIL-IS) for LC-MS/MS Therapeutic Drug Monitoring (TDM)

Introduction and Rationale

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) that undergoes extensive hepatic biotransformation. In humans, it is primarily metabolized by the CYP2D6 and CYP2C19 isoenzymes into O-desmethylvenlafaxine and N-desmethylvenlafaxine, respectively[1]. Further enzymatic processing yields the minor metabolite N,O-didesmethylvenlafaxine.

Because of the high interindividual variability in CYP2D6 metabolizing capacity, therapeutic drug monitoring (TDM) of both the parent compound and its active metabolites is critical for optimizing clinical dosing and preventing toxicity[2]. Accurate quantification via LC-MS/MS requires a Stable Isotope-Labeled Internal Standard (SIL-IS) that perfectly co-elutes with the analyte to correct for matrix effects and ion suppression.

This protocol details the semi-synthetic conversion of N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0)[3] into Venlafaxine-d6 (labeled with an O-CD₃ and an N-CD₃ group). A +6 Dalton mass shift ensures zero isotopic overlap from the natural heavy isotopes of the unlabeled drug, providing an exceptionally robust internal standard.

Causality & Experimental Design (The "Why" Behind the Chemistry)

Designing a regiospecific isotopic labeling pathway requires strict control over competing nucleophiles. N,O-Didesmethylvenlafaxine contains both a phenolic hydroxyl group and a secondary amine. Direct alkylation would yield a chaotic mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.

  • Regiospecificity via Boc Protection: We utilize the N-Boc protected derivative of N,O-Didesmethylvenlafaxine[3]. The tert-butyloxycarbonyl (Boc) group delocalizes the amine's lone pair into the carbamate carbonyl, rendering the nitrogen non-nucleophilic. This guarantees that the subsequent Sₙ2 alkylation with Iodomethane-d3 (CD₃I) occurs exclusively at the phenoxide oxygen.

  • Orthogonal Deprotection: The Boc group is highly acid-labile. Using Trifluoroacetic acid (TFA) allows for rapid deprotection, unmasking the secondary amine without cleaving the newly formed, robust O-CD₃ ether linkage.

  • Isotopic Fidelity in N-Methylation: Direct alkylation of the resulting secondary amine with CD₃I risks over-alkylation, forming an unusable quaternary ammonium salt. To prevent this, we employ an Isotopic Eschweiler-Clarke Reductive Amination . By reacting the amine with Formaldehyde-d2 (CD₂O) to form an iminium intermediate, and reducing it with Formic acid-d2 (DCOOD), we achieve strictly controlled mono-alkylation. Crucially, DCOOD must be used instead of standard formic acid to ensure the transferred hydride is a deuteride (D⁻), maintaining absolute isotopic purity of the final -CD₃ group.

Reaction Workflow

G A N-Boc N,O-Didesmethylvenlafaxine (Starting Material) B N-Boc N-Desmethylvenlafaxine-d3 (Intermediate 1) A->B Step 1: O-Alkylation CD3I, K2CO3, Acetone, 56°C C N-Desmethylvenlafaxine-d3 (Intermediate 2) B->C Step 2: Boc Deprotection TFA, DCM, 0°C to RT D Venlafaxine-d6 (Final SIL-IS) C->D Step 3: N-Methylation CD2O, DCOOD, 100°C

Workflow for the semi-synthesis of Venlafaxine-d6 via regioselective isotopic labeling.

Materials and Reagents

  • Starting Material: N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0, Purity >98%)

  • Isotopic Reagents:

    • Iodomethane-d3 (CD₃I, 99.5 atom % D)

    • Formaldehyde-d2 (CD₂O, 20% solution in D₂O, 99 atom % D)

    • Formic acid-d2 (DCOOD, 98 atom % D)

  • Solvents & Catalysts: Anhydrous Acetone, Anhydrous Dichloromethane (DCM), Trifluoroacetic Acid (TFA), Potassium Carbonate (K₂CO₃, anhydrous), Ethyl Acetate, Saturated aqueous NaHCO₃.

Step-by-Step Experimental Protocol

Phase 1: Regioselective O-Alkylation

Self-Validation Check: The reaction relies on the mild basicity of K₂CO₃ to deprotonate the phenol (pKa ~10) without degrading the Boc group.

  • Charge a flame-dried round-bottom flask with N-Boc N,O-Didesmethylvenlafaxine (1.0 eq) and anhydrous acetone (10 mL/mmol).

  • Add anhydrous K₂CO₃ (3.0 eq). Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation.

  • Dropwise, add CD₃I (1.5 eq) via syringe under an inert argon atmosphere.

  • Affix a reflux condenser and heat the mixture to 56 °C for 4–6 hours. Monitor the disappearance of the starting material via LC-MS.

  • Cool to room temperature, filter out the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure. The crude N-Boc N-Desmethylvenlafaxine-d3 can typically be carried forward without flash chromatography.

Phase 2: Boc Deprotection

Self-Validation Check: The evolution of isobutylene gas visually confirms the cleavage of the tert-butyl ester.

  • Dissolve the crude intermediate in anhydrous DCM (5 mL/mmol) and cool to 0 °C using an ice bath.

  • Slowly add TFA (equal volume to DCM) while stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Evaporate the volatiles under reduced pressure. To remove residual TFA, co-evaporate with toluene (2 × 5 mL).

  • Redissolve the residue in Ethyl Acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8 (critical to free the amine from its TFA salt).

  • Extract, dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield N-Desmethylvenlafaxine-d3 .

Phase 3: Isotopic Eschweiler-Clarke N-Methylation

Self-Validation Check: Maintaining a pH of 10 during the final extraction ensures the newly formed tertiary amine is fully deprotonated and partitions into the organic phase.

  • In a sealed reaction vessel, dissolve N-Desmethylvenlafaxine-d3 (1.0 eq) in DCOOD (10.0 eq). The DCOOD acts as both the solvent and the deuteride donor.

  • Add CD₂O (20% solution in D₂O, 5.0 eq).

  • Heat the mixture to 100 °C for 12 hours.

  • Cool the reaction to room temperature. Add 1M HCl to quench any unreacted CD₂O, then basify the aqueous layer to pH 10 using 2M NaOH.

  • Extract the aqueous layer with DCM (3 × 10 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via preparative HPLC to yield high-purity Venlafaxine-d6 .

Quantitative Data & Mass Tracking Summary

Tracking the exact mass shifts across the synthetic steps is critical for LC-MS/MS method programming.

StepCompound NameMolecular FormulaExact MassExpected m/z[M+H]⁺Role in Synthesis
0 N-Boc N,O-DidesmethylvenlafaxineC₂₀H₃₁NO₄349.22350.23Starting Material
1 N-Boc N-Desmethylvenlafaxine-d₃C₂₁H₃₀D₃NO₄366.26367.27Intermediate 1
2 N-Desmethylvenlafaxine-d₃C₁₆H₂₂D₃NO₂266.21267.22Intermediate 2
3 Venlafaxine-d₆C₁₇H₂₁D₆NO₂283.24284.25Final SIL-IS

References

  • Title: Therapeutic drug monitoring of racemic venlafaxine and its main metabolites in an everyday clinical setting Source: PubMed (Therapeutic Drug Monitoring) URL: [Link]

  • Title: N,O-Didesmethylvenlafaxine Compound Summary & Metabolism Source: Inxight Drugs (National Center for Advancing Translational Sciences) URL: [Link]

  • Title: Venlafaxine Metabolism Pathway Source: SMPDB (Small Molecule Pathway Database) URL: [Link]

Sources

Application

Chromatographic separation methods for N-Boc N,O-Didesmethylvenlafaxine

An Application Guide to the Chromatographic Separation of N-Boc N,O-Didesmethylvenlafaxine Abstract This technical guide provides detailed methodologies for the analytical and preparative chromatographic separation of N-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Chromatographic Separation of N-Boc N,O-Didesmethylvenlafaxine

Abstract

This technical guide provides detailed methodologies for the analytical and preparative chromatographic separation of N-Boc N,O-Didesmethylvenlafaxine, a critical N-tert-butoxycarbonyl (Boc) protected intermediate of a major venlafaxine metabolite. The unique physicochemical properties of this analyte, specifically the increased hydrophobicity and acid sensitivity imparted by the Boc group, necessitate carefully optimized separation strategies. We present two robust protocols: a high-resolution Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for definitive purity assessment and a high-throughput Supercritical Fluid Chromatography (SFC) method suitable for both rapid achiral analysis and preparative-scale chiral separations. This note serves as a comprehensive resource for researchers in pharmaceutical development and synthetic chemistry, offering field-proven insights into method development, optimization, and troubleshooting.

Introduction and Analyte Profile

Venlafaxine is a widely prescribed antidepressant that undergoes extensive metabolism in the liver to several active and inactive metabolites, including O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and N,O-didesmethylvenlafaxine (NODVFX).[1][2] The synthesis of these metabolites for use as reference standards or for further derivatization often requires the use of protecting groups.

N-Boc N,O-Didesmethylvenlafaxine is the N-tert-butoxycarbonyl protected form of NODVFX. The Boc group serves to temporarily mask the secondary amine, preventing side reactions during subsequent synthetic steps. Its successful removal (deprotection) is a critical final step, making the accurate purity assessment of the protected intermediate paramount.[3]

Chromatographic Challenges:

  • Increased Hydrophobicity: The bulky, non-polar Boc group significantly increases the hydrophobicity of the molecule compared to the parent metabolite, leading to longer retention times in reverse-phase systems.[3]

  • Acid Lability: The Boc group is notoriously sensitive to acid and can be cleaved under strongly acidic conditions.[4] This is a critical consideration for mobile phase selection in RP-HPLC, as common additives like trifluoroacetic acid (TFA) can cause on-column or post-run degradation, especially during solvent evaporation.[5]

  • Chirality: The parent molecule, venlafaxine, is chiral, and its metabolites retain this stereocenter.[1][6] Enantioselective analysis is often required to understand the stereoselective metabolism and pharmacological activity.[1][7] This necessitates the use of chiral stationary phases, for which SFC is often a superior technique.[8][9]

Method Selection Rationale: HPLC vs. SFC

The choice between RP-HPLC and SFC depends on the analytical objective: purity determination, preparative isolation, or chiral separation.

Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the gold standard for the quantitative analysis and purity assessment of synthetic intermediates.[3][10] By using a non-polar stationary phase (like C18) and a polar mobile phase, separation is achieved based on the analyte's hydrophobicity. For N-Boc N,O-Didesmethylvenlafaxine, this method provides excellent resolution from more polar starting materials or less hydrophobic impurities.

Supercritical Fluid Chromatography (SFC)

SFC has re-emerged as a powerful tool in pharmaceutical analysis, offering distinct advantages over HPLC.[9][11] It uses a supercritical fluid, typically CO2, as the primary mobile phase, modified with a small amount of organic solvent.[8][12]

  • Speed & Efficiency: The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations and higher throughput compared to HPLC.[8][12]

  • Green Chemistry: SFC significantly reduces the consumption of organic solvents, aligning with green chemistry principles.[8]

  • Superiority in Chiral Separations: SFC often provides better and faster enantiomeric separations than normal-phase or reverse-phase chiral HPLC.[8][9]

The following diagram illustrates the decision-making process for selecting the appropriate chromatographic technique.

MethodSelection Start Analytical Goal for N-Boc N,O-Didesmethylvenlafaxine Purity Impurity Profiling & Purity Assay (Achiral) Start->Purity Isolation Bulk Purification or Chiral Isolation Start->Isolation HPLC Primary Method: RP-HPLC Purity->HPLC High resolution quantitative accuracy SFC_Analy Alternative Method: Achiral SFC Purity->SFC_Analy High throughput orthogonal check SFC_Prep Primary Method: Chiral/Preparative SFC Isolation->SFC_Prep Speed, efficiency, reduced solvent

Caption: Decision workflow for selecting the optimal chromatographic method.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol details a standard method for determining the purity of N-Boc N,O-Didesmethylvenlafaxine using a C18 column.

Workflow Overview

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep 1. Prepare Sample (1 mg/mL in ACN) MobilePhase 2. Prepare Mobile Phases (A: H2O+0.1% FA, B: ACN+0.1% FA) Equilibrate 3. Equilibrate System (Initial Conditions) MobilePhase->Equilibrate Inject 4. Inject Sample (5 µL) Equilibrate->Inject Run 5. Run Gradient & Acquire Data Inject->Run Integrate 6. Integrate Peaks Run->Integrate Report 7. Calculate Area % & Generate Report Integrate->Report

Caption: Step-by-step workflow for RP-HPLC purity analysis.

A. Instrumentation and Consumables

  • HPLC System: Standard system with a binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Vials: 2 mL HPLC vials with caps.

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Additive: Formic acid (FA) or ammonium acetate. Note: Avoid using TFA if fractions will be collected and evaporated.[5]

B. Mobile Phase and Sample Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the N-Boc N,O-Didesmethylvenlafaxine sample in the diluent to a final concentration of approximately 1.0 mg/mL.

C. Chromatographic Conditions

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard for hydrophobic compounds, providing good resolution.
Mobile Phase A: 0.1% FA in H₂OB: 0.1% FA in ACNFA provides good peak shape without being harsh enough to cleave the Boc group.[5]
Gradient 0-2 min, 40% B2-15 min, 40% to 90% B15-17 min, 90% B17-18 min, 90% to 40% B18-25 min, 40% BA gradient is necessary to elute the non-polar analyte and any potential impurities within a reasonable time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak shape.
Injection Vol. 5 µL
Detection UV at 225 nmVenlafaxine and its metabolites show strong absorbance around this wavelength.[13]

D. Expected Results

  • The N-Boc N,O-Didesmethylvenlafaxine peak should be well-retained and sharp.

  • The deprotected N,O-Didesmethylvenlafaxine, if present as an impurity, will elute significantly earlier due to its increased polarity.[3]

  • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Protocol 2: Chiral SFC for Enantiomeric Separation

This protocol is designed for the rapid separation of the (R)- and (S)-enantiomers of N-Boc N,O-Didesmethylvenlafaxine, suitable for analytical checks or scaling up for preparative isolation.

A. Instrumentation and Consumables

  • SFC System: An analytical or preparative SFC system with a back-pressure regulator, CO₂ pump, modifier pump, and UV/PDA detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as one based on a derivatized cellulose or amylose backbone.

  • Cylinders: Supercritical fluid grade CO₂.

  • Solvent: HPLC-grade methanol (MeOH).

B. Mobile Phase and Sample Preparation

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Co-solvent): Methanol.

  • Sample Diluent: Methanol.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1.0 mg/mL for analytical runs.

C. Chromatographic Conditions

ParameterSettingRationale
Column Chiral CSP (e.g., Cellulose-based)Polysaccharide-based CSPs are highly effective for a wide range of chiral separations in SFC.
Mobile Phase Isocratic CO₂ / Methanol (e.g., 85:15 v/v)The percentage of methanol is a key parameter for optimizing retention and resolution.
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to low mobile phase viscosity, enabling faster analysis.[12]
Back Pressure 150 barMaintains the CO₂ in its supercritical state.
Column Temp. 40 °CAffects selectivity and efficiency.
Injection Vol. 2 µL
Detection UV at 225 nm

D. Optimization and Results

  • The primary optimization parameter is the percentage of the methanol co-solvent. Reducing the methanol percentage will increase retention and may improve resolution between the enantiomers.

  • A successful separation will show two distinct, baseline-resolved peaks corresponding to the two enantiomers. The method can be scaled to a larger column diameter for preparative purification by proportionally increasing the flow rate.

References

  • Novotna, L., & Plachká, K. (2017). The Revival of Supercritical Fluid Chromatography in Pharmaceutical Analysis. LCGC North America.
  • D'Avolio, A., et al. (2021). Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies. PubMed Central. [Link]

  • Plachká, K., et al. (2018). SUPERCRITICAL FLUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSIS. MUNI PHARM. [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography. Teledyne Labs. [Link]

  • Dos Santos, L. M., et al. (2010). Chiral HPLC analysis of venlafaxine metabolites in rat liver microsomal preparations after LPME extraction and application to an in vitro biotransformation study. PubMed. [Link]

  • Zhang, K., et al. (2020). Applications of Supercritical Fluid Chromatography Technique in Current Bioanalysis and Pharmaceutical Analysis. Taylor & Francis Online. [Link]

  • Srinivas, N. R., et al. (1998). Simultaneous measurement of venlafaxine and its major metabolite, oxydesmethylvenlafaxine, in human plasma by high-performance liquid chromatography with coulometric detection and utilisation of solid-phase extraction. PubMed. [Link]

  • Zhao, H., et al. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. SCIRP. [Link]

  • Imre, S., et al. (2020). Venlafaxine Chiral Separation by Capillary Electrophoresis Using Cyclodextrin Derivatives as Chiral Selector and Experimental Design Method Optimization. MDPI. [Link]

  • Grand-Guillaume Perrenoud, A., et al. (2024). SFC-MS: advancements and applications in pharmaceutical quality control. European Pharmaceutical Review. [Link]

  • Florek, E., et al. (2012). Determination of venlafaxine and its metabolites in biological materials. Archives of Psychiatry and Psychotherapy. [Link]

  • Singh, S. S., & Sharma, K. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy. [Link]

  • Aker, F. F., & Cakar, M. (2007). APPLICATION OF UV-SPECTROPHOTOMETRY AND HPLC FOR DETERMINATION OF VENLAFAXINE AND ITS FOUR RELATED SUBSTANCES I. Marmara Pharmaceutical Journal. [Link]

  • Dubey, S. K., et al. (2020). A Systematic Review on Analytical Methods to Determine Chiral and Achiral Forms of Venlafaxine and its Metabolite O-desmethylvenlafaxine. Bentham Science. [Link]

  • ResearchGate. (2025). Simultaneous separation and determination of process-related substances and degradation products of venlafaxine by reversed-phase HPLC. [Link]

  • Google Patents. (2009).
  • Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

  • Google Patents. (2007).
  • El-Faham, A., et al. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • New Drug Approvals. (2015). VENLAFAXINE PART 2/3. [Link]

  • Hebei Bozeman Chemical Co., Ltd. (2019). Boc Protected Compounds. [Link]

  • Wiela-Hojeńska, A., & Łuc, M. (2016). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary information. [Link]

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Method

Application Note: In Vitro Metabolic Stability Assessment of N-Boc N,O-Didesmethylvenlafaxine Using Human Liver Microsomes

Introduction & Scientific Rationale Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) that undergoes extensive hepatic biotransformation. The primary metabolic pathway involves O-demet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) that undergoes extensive hepatic biotransformation. The primary metabolic pathway involves O-demethylation to its major active metabolite, O-desmethylvenlafaxine (ODV), a reaction almost exclusively catalyzed by the CYP2D6 isoenzyme[1]. Concurrently, CYP3A4 and CYP2C19 mediate N-demethylation to form N-desmethylvenlafaxine (NDV)[2]. Both ODV and NDV are subject to further demethylation, converging on the formation of N,O-didesmethylvenlafaxine (NODV), a minor metabolite[3].

N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0) is a synthetically protected derivative of NODV, wherein the secondary amine is shielded by a tert-butyloxycarbonyl (Boc) group[4]. In the context of drug development and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, Boc-protected intermediates are frequently utilized as specialized substrates. Evaluating the in vitro metabolic stability of this compound provides critical insights into the liability of the Boc protecting group (e.g., susceptibility to CYP-mediated oxidation or esterase cleavage) and the intrinsic clearance of the unprotected phenol/cyclohexanol moieties.

To accurately predict in vivo clearance, the in vitro metabolic stability assay employs Human Liver Microsomes (HLM)—subcellular fractions rich in Phase I metabolizing enzymes (CYP450s)—supplemented with an NADPH-regenerating system[5].

Pathway VEN Venlafaxine (Parent SNRI) ODV O-Desmethylvenlafaxine (Active Metabolite) VEN->ODV CYP2D6 NDV N-Desmethylvenlafaxine (Minor Metabolite) VEN->NDV CYP3A4 / CYP2C19 NODV N,O-Didesmethylvenlafaxine (NODV) ODV->NODV CYP3A4 / CYP2C19 NDV->NODV CYP2D6 BocNODV N-Boc N,O-Didesmethylvenlafaxine (Protected Substrate) NODV->BocNODV Synthetic Boc-Protection (CAS: 1076199-24-0) Metabolism Hepatic Clearance (CYP450 / UGTs) BocNODV->Metabolism In Vitro HLM Assay

Venlafaxine metabolic pathway and the derivation of N-Boc N,O-Didesmethylvenlafaxine.

Experimental Design & Causality

This protocol is engineered to ensure robust, reproducible first-order kinetics. Every experimental parameter is selected based on strict mechanistic causality:

  • Substrate Concentration (1 µM): The concentration of N-Boc N,O-Didesmethylvenlafaxine is kept at 1 µM to ensure it remains significantly below the Michaelis-Menten constant ( Km​ ) of most CYP450 enzymes. This guarantees that the rate of metabolism is directly proportional to the substrate concentration (first-order kinetics), a prerequisite for accurate half-life ( t1/2​ ) calculation.

  • Protein Concentration (0.5 mg/mL): Utilizing 0.5 mg/mL of HLM strikes the optimal balance between providing sufficient enzymatic activity for detectable turnover and minimizing non-specific binding of the highly lipophilic Boc-protected substrate to microsomal proteins (which would artificially lower the apparent clearance).

  • Self-Validating System: To guarantee trustworthiness, this assay incorporates two mandatory controls. A Minus-NADPH (-NADPH) Control is incubated in parallel; the absence of substrate depletion in this control proves that degradation is strictly CYP-mediated and not due to chemical instability or plasticware adsorption. Concurrently, a Positive Control (e.g., Verapamil or Dextromethorphan) is assayed to validate the enzymatic competence of the specific HLM batch[5].

Step-by-Step Methodology

Reagent Preparation
  • Assay Buffer: Prepare 100 mM Potassium Phosphate Buffer (pH 7.4). Causality: This specific buffer and pH mimic physiological conditions, maintaining the structural integrity and optimal catalytic conformation of CYP450 enzymes.

  • Substrate Working Solution: Dissolve N-Boc N,O-Didesmethylvenlafaxine in 100% DMSO to create a 10 mM stock. Dilute sequentially in Acetonitrile and Assay Buffer to yield a 10 µM working solution. Caution: The final DMSO concentration in the assay must not exceed 0.1% to prevent solvent-induced inhibition of CYP enzymes.

  • Microsome Working Solution: Thaw HLM rapidly in a 37°C water bath, then immediately place on ice. Dilute to 5 mg/mL using the Assay Buffer.

  • NADPH Solution: Prepare a 10 mM stock of NADPH in Assay Buffer immediately before use.

Incubation Protocol
  • Master Mix Assembly: In a 96-well incubation plate, combine 70 µL of Assay Buffer, 10 µL of Substrate Working Solution (10 µM), and 10 µL of HLM Working Solution (5 mg/mL) per well.

  • Pre-Incubation: Seal the plate and incubate at 37°C for 5 minutes. Causality: Pre-incubation ensures the assay mixture reaches physiological temperature before the reaction begins, preventing a thermal lag phase that would skew early time-point data.

  • Initiation: Start the metabolic reaction by adding 10 µL of the 10 mM NADPH solution to each well. The final assay volume is 100 µL (Final concentrations: 1 µM Substrate, 0.5 mg/mL HLM, 1 mM NADPH).

Sampling and Quenching
  • Time-Point Extraction: At designated time points (0, 15, 30, 45, and 60 minutes), aspirate 20 µL of the reaction mixture.

  • Reaction Termination: Immediately dispense the 20 µL aliquot into a quenching plate containing 60 µL of ice-cold Acetonitrile spiked with an Internal Standard (IS, e.g., Tolbutamide). Causality: Ice-cold Acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity. The pre-spiked IS controls for any volumetric inconsistencies during subsequent handling.

  • Protein Precipitation: Centrifuge the quenching plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer 50 µL of the clear supernatant to an analysis plate for LC-MS/MS quantification.

Workflow Prep 1. Master Mix Prep HLM (0.5 mg/mL) + Substrate (1 µM) PreInc 2. Pre-Incubation 37°C, 5 min Prep->PreInc Start 3. Initiation Add NADPH (1 mM) PreInc->Start Sample 4. Sampling 0, 15, 30, 45, 60 min Start->Sample Quench 5. Quenching Ice-Cold ACN + IS Sample->Quench Analysis 6. LC-MS/MS Quantification Quench->Analysis

Step-by-step workflow for the in vitro metabolic stability assay using liver microsomes.

Data Presentation & Pharmacokinetic Analysis

The disappearance of the parent compound is quantified by calculating the peak area ratio of N-Boc N,O-Didesmethylvenlafaxine to the Internal Standard. The natural logarithm of the percent remaining is plotted against time to determine the first-order rate constant ( k ), which is the negative slope of the linear regression.

Key Equations:

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=(t1/2​0.693​)×(Protein Concentration (mg/mL)1000​)

Table 1: Representative Time-Course Data for N-Boc N,O-Didesmethylvenlafaxine
Time (min)Peak Area Ratio (Compound/IS)% Remainingln(% Remaining)
01.450100.04.605
151.18982.04.406
300.96466.54.197
450.78354.03.988
600.63844.03.784
Table 2: Calculated Pharmacokinetic Parameters
ParameterValueUnitInterpretation
Rate Constant ( k ) 0.0137min⁻¹Rate of substrate depletion.
Half-Life ( t1/2​ ) 50.5minModerate metabolic stability in HLM.
Intrinsic Clearance ( CLint​ ) 27.4µL/min/mgIndicates moderate hepatic extraction ratio.
-NADPH Control (60 min) 98.5% RemainingValidates depletion is strictly CYP-mediated.

References

  • Venlafaxine Metabolism Pathway SMPDB (Small Molecule Pathway Database)[Link]

  • CAS No : 1076199-24-0 | Product Name : N-Boc N,O-Didesmethylvenlafaxine Pharmaffiliates[Link]

  • Venlafaxine Pathway, Pharmacokinetics ClinPGx[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Method Optimization &amp; Troubleshooting

Target Analyte: N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0) Audience: Analytical Chemists, Drug Development Scientists, and Quality Control Professionals. Molecular Context & Chromatographic Behavior N-Boc N,O-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0) Audience: Analytical Chemists, Drug Development Scientists, and Quality Control Professionals.

Molecular Context & Chromatographic Behavior

N-Boc N,O-Didesmethylvenlafaxine is a critical reference standard utilized during the rigorous impurity profiling and synthetic scale-up of the antidepressant Venlafaxine[1][2].

Chromatographically, this compound behaves vastly differently from its parent drug. Venlafaxine and its primary metabolites (e.g., O-desmethylvenlafaxine, N,O-didesmethylvenlafaxine) contain basic amines that render them highly polar at standard acidic HPLC conditions[3]. In contrast, the addition of the tert-butyloxycarbonyl (Boc) protecting group to the secondary amine of N,O-Didesmethylvenlafaxine entirely neutralizes its basicity and drastically increases its lipophilicity (logP). Consequently, legacy isocratic methods designed for Venlafaxine will fail to elute this intermediate efficiently, necessitating targeted method optimization.

Diagnostic Workflow

When integrating N-Boc N,O-Didesmethylvenlafaxine into an existing impurity profiling method, use the following self-validating diagnostic logic to identify and resolve retention issues.

Workflow Start Inject N-Boc N,O-Didesmethylvenlafaxine (Scouting Gradient 5-95% B) Assess Evaluate Chromatographic Retention & Peak Shape Start->Assess Late RT > 20 min (Hydrophobic Retention) Assess->Late Tailing Peak Tailing / Broadening (Secondary Interactions) Assess->Tailing Coelute Co-elution with Other Intermediates Assess->Coelute FixLate Increase %B ramp rate or switch to C8 Phase Late->FixLate FixTailing Lower Mobile Phase pH to 3.0 (Suppress Phenol Ionization) Tailing->FixTailing FixCoelute Optimize Column Temp & Change to Methanol Coelute->FixCoelute

Fig 1: Diagnostic workflow for optimizing RP-HPLC retention of Boc-protected intermediates.

Frequently Asked Questions (FAQs)

Q: Why does N-Boc N,O-Didesmethylvenlafaxine exhibit excessive retention times (>25 min) or fail to elute on standard Venlafaxine pharmacopeial methods? A: Causality lies in the molecule's altered charge state. Standard RP-HPLC methods for Venlafaxine utilize highly aqueous mobile phases (e.g., 75:25 Buffer:Acetonitrile) to retain the polar, basic parent drug[4]. The Boc group on your target analyte masks the amine, neutralizing the positive charge and maximizing hydrophobic interactions with the C18 stationary phase[1]. Solution: You must transition from an isocratic method to a multi-segment gradient that ramps up to 85-95% organic modifier (Acetonitrile or Methanol) to overcome these hydrophobic interactions and force elution.

Q: How can I resolve this Boc-protected intermediate from other lipophilic synthetic impurities without losing the separation of early-eluting polar metabolites? A: A single linear gradient often fails to balance the resolution of early-eluting polar metabolites (like N,O-didesmethylvenlafaxine)[3] and late-eluting protected intermediates. Solution: Implement a multi-segment gradient. Use a shallow gradient (e.g., 5-20% B) for the first 10 minutes to resolve the polar amines, followed by a steep ramp (20-90% B) over 5 minutes to elute the Boc-protected impurities[2].

Q: I am observing peak tailing for this compound. Since the amine is Boc-protected and neutral, what is causing the secondary interactions? A: Although the amine is masked, N-Boc N,O-Didesmethylvenlafaxine retains a free phenol moiety. At near-neutral pH (e.g., pH 6.8), this phenol can partially ionize or interact with unendcapped residual silanols on the silica support[5]. Solution: Lower the mobile phase pH to 3.0 using volatile acidic buffers (e.g., 0.1% Formic Acid or 0.3% Diethylamine buffer adjusted with orthophosphoric acid)[4]. This suppresses phenol ionization, ensuring the molecule remains entirely neutral, which sharpens the peak and eliminates tailing.

Mechanistic Pathway: The Role of pH

Mechanism Molecule N-Boc N,O-Didesmethylvenlafaxine (Neutral Amine, Free Phenol) Acidic Acidic Mobile Phase (pH 3.0) Phenol: Neutral Molecule->Acidic Adjust pH Basic Neutral/Basic Phase (pH > 6.8) Phenol: Partially Ionized Molecule->Basic Adjust pH ResultAcid High Lipophilicity Predictable Retention Sharp Peak Shape Acidic->ResultAcid RP-HPLC ResultBasic Variable Polarity Peak Broadening Silanol Interactions Basic->ResultBasic RP-HPLC

Fig 2: Mechanistic effect of mobile phase pH on phenol ionization and chromatographic behavior.

Quantitative Data & Method Parameters

Table 1: Physicochemical & Chromatographic Comparison

PropertyVenlafaxineN,O-DidesmethylvenlafaxineN-Boc N,O-Didesmethylvenlafaxine
Amine State Tertiary (Basic)Secondary (Basic)Boc-Protected (Neutral)
Phenol State Ether (Neutral)Free Phenol (Weak Acid)Free Phenol (Weak Acid)
RP-HPLC Elution Order Early/MidEarlyLate
Optimal Aqueous pH pH 3.0 - 6.8pH 3.0 - 6.8pH 2.0 - 4.0

Table 2: Optimized Multi-Segment Gradient Protocol

Time (min)% Mobile Phase A (Buffer, pH 3.0)% Mobile Phase B (Acetonitrile)Segment Purpose
0.0 - 10.095 → 805 → 20Resolve polar parent drug and basic impurities
10.0 - 15.080 → 1020 → 90Rapid elution of Boc-protected intermediates
15.0 - 20.01090Column wash (remove highly lipophilic residues)
20.0 - 25.0955Re-equilibration

Step-by-Step Methodology: Self-Validating Gradient Optimization

To establish a robust analytical method that correctly profiles both the active pharmaceutical ingredient and its protected synthetic intermediates, follow this precise protocol:

Step 1: Mobile Phase Preparation

  • Phase A: Prepare a 25 mM Ammonium Acetate or Phosphate buffer. Adjust the pH to 3.0 using orthophosphoric acid or formic acid to ensure complete suppression of phenol ionization[3][5]. Filter through a 0.22 µm membrane.

  • Phase B: Use HPLC-grade Acetonitrile (ACN).

Step 2: Scouting Run Execution

  • Equilibrate a C18 column (e.g., 250 x 4.6 mm, 5 µm) at 30°C[3].

  • Inject 10 µL of the N-Boc N,O-Didesmethylvenlafaxine reference standard (prepared at 50 µg/mL in diluent)[1].

  • Run a broad linear gradient from 5% B to 95% B over 20 minutes.

Step 3: Elution Composition Calculation

  • Identify the retention time (RT) of the Boc-protected peak.

  • Calculate the exact %B at the time of elution by factoring in the system's specific dwell volume (gradient delay).

Step 4: Segment Design & Compression

  • Modify the instrument method to hold the %B at approximately 10% below the calculated elution composition for 2 minutes prior to the expected RT, then execute a steep ramp through the elution point. This compresses the analyte band, significantly improving the signal-to-noise ratio and peak symmetry.

Step 5: System Suitability Verification (Self-Validation)

  • Spike the Boc-protected standard into a resolution mixture containing Venlafaxine and its primary polar metabolites (ODV, NDV)[3].

  • Execute the optimized multi-segment gradient (Table 2). The system is validated for use only if the resolution ( Rs​ ) between all critical pairs (both early-eluting polar amines and late-eluting neutral impurities) is 2.0.

References

  • High performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-MS/ESI) method for simultaneous determination of venlafaxine and its three metabolites in human plasma. Source: nih.gov. URL: 3

  • Determination of Venlafaxine in Bulk and Pharmaceutical Formulations Using Stability Indicating RP-HPLC Method with UV Detector. Source: researchgate.net. URL: 4

  • METHOD DEVELOPMENT AND VALIDATION FOR THE ASSAY OF VENLAFAXINE HYDROCHLORIDE CAPSULES AND ITS IMPURITIY BY RP-HPLC. Source: ijpsr.com. URL: 5

  • N-Boc N,O-Didesmethylvenlafaxine | 1076199-24-0. Source: synthinkchemicals.com. URL: 1

  • An Improved and Impurity-Free Large-Scale Synthesis of Venlafaxine Hydrochloride. Source: acs.org. URL: 2

Sources

Optimization

Technical Support Center: Resolving Co-Elution in N-Boc N,O-Didesmethylvenlafaxine Impurity Profiling

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with resolving complex co-elution issues during the impurity profiling o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with resolving complex co-elution issues during the impurity profiling of Venlafaxine derivatives.

N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0) is a critical synthetic intermediate and secondary reference standard utilized in the commercial production and Abbreviated New Drug Application (ANDA) filing of Venlafaxine formulations 1[1]. Due to its structural similarity to unprotected desmethyl metabolites and regioisomeric byproducts, achieving baseline chromatographic resolution requires precise manipulation of ionization states and stationary phase chemistry.

Diagnostic Troubleshooting Workflow

Before adjusting your instrument parameters, you must identify the chemical nature of the co-eluting species. Use the diagnostic logic flow below to determine whether your co-elution is driven by isobaric regioisomers or distinct ionizable precursors.

Troubleshooting Start Co-elution Detected (N-Boc N,O-Didesmethylvenlafaxine) PDA Assess Peak Purity (PDA/MS Analysis) Start->PDA Isomeric Isobaric/Isomeric Impurity (e.g., O-Boc or Di-Boc) PDA->Isomeric Similar UV/MS Different Different Mass/pKa (e.g., Unprotected Amine) PDA->Different Distinct UV/MS StatPhase Switch Stationary Phase (C18 -> PFP or Phenyl-Hexyl) Isomeric->StatPhase pHAdjust Adjust Mobile Phase pH (Shift to pH 2.5) Different->pHAdjust Gradient Optimize Gradient & Temp (Shallow ramp, 45°C) StatPhase->Gradient pHAdjust->Gradient Resolved Baseline Resolution Achieved (Rs > 2.0) Gradient->Resolved

Fig 1: Diagnostic workflow for resolving N-Boc N,O-Didesmethylvenlafaxine co-elution.

Mechanistic Q&A: The Causality of Co-Elution

Q1: My N-Boc protected intermediate is co-eluting with the unprotected N,O-Didesmethylvenlafaxine (DDV) precursor. Why is this happening, and how do I resolve it? Causality & Solution: This occurs when your mobile phase pH is too high (e.g., pH 7.0–8.0). Unprotected DDV contains a basic secondary amine (pKa ~9.4). When you protect this amine with a Boc group to form N-Boc N,O-Didesmethylvenlafaxine, the basicity is neutralized, leaving only the weakly acidic phenol (pKa ~9.8) as an ionizable group. Venlafaxine and its desmethyl metabolites require strict pH control to manage these ionization states 2[2]. To fix this: Drop the mobile phase pH to 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). At pH 2.5, the unprotected DDV amine is fully protonated (cationic) and highly polar, causing it to elute near the void volume. The N-Boc derivative remains strictly neutral and highly retained on the hydrophobic stationary phase, completely resolving the co-elution.

Q2: I am seeing a split peak or a closely eluting shoulder with an identical mass (m/z 349.46). What is causing this? Causality & Solution: You are observing regioisomers. During the Boc-protection synthesis step, the Boc anhydride can erroneously attack the phenolic oxygen instead of the amine, generating O-Boc N,O-Didesmethylvenlafaxine. Because these isomers share identical molecular weights and similar overall hydrophobicity, their retention times on standard alkyl (C18) phases overlap, decreasing extraction and analytical selectivity 3[3]. To fix this: Switch to an orthogonal stationary phase, specifically a Pentafluorophenyl (PFP) column. The fluorinated ring provides distinct π−π and dipole-dipole interactions that can easily distinguish between the electron-rich free phenol (in the N-Boc isomer) and the sterically hindered, electron-poor carbonate (in the O-Boc isomer).

Q3: Why am I experiencing severe peak tailing for the desmethyl impurities, even when the N-Boc peak is perfectly sharp? Causality & Solution: Unprotected secondary amines interact strongly with residual, unendcapped silanols on the silica support via ion-exchange mechanisms, causing secondary retention (tailing). The N-Boc compound does not tail because its amine is sterically and electronically masked. Ensure you are using a highly endcapped, base-deactivated column, or utilize an acidic mobile phase to keep the silanols fully protonated (neutralized).

Self-Validating Experimental Protocol

The isolation and purification of N,O-didesmethylvenlafaxine derivatives require highly optimized HPLC parameters 4[4]. The following protocol is engineered as a self-validating system. You must pass the System Suitability Test (SST) gate in Step 4 before proceeding to sample analysis; failure to do so invalidates the run and indicates a mobile phase preparation error.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate, adjusted to exactly pH 3.0 with Formic Acid. (Causality: Buffers the system below the pKa of the unprotected amines and the pKa of residual silanols).

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

Step 2: Column & System Configuration

  • Column: Pentafluorophenyl (PFP), 100 mm x 2.1 mm, 1.7 µm particle size.

  • Column Temperature: 45°C (Causality: Elevating temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks).

  • Flow Rate: 0.4 mL/min.

Step 3: Gradient Elution Profile

  • 0.0 - 1.0 min: 10% B (Isocratic hold to focus polar unprotected impurities)

  • 1.0 - 6.0 min: Linear ramp to 60% B (Elutes the N-Boc and O-Boc isomers)

  • 6.0 - 8.0 min: Linear ramp to 95% B (Column wash for di-Boc species)

  • 8.0 - 10.0 min: 10% B (Re-equilibration)

Step 4: System Suitability Test (Self-Validation Gate) Inject a resolution standard containing equal parts unprotected N,O-Didesmethylvenlafaxine and N-Boc N,O-Didesmethylvenlafaxine.

  • Validation Criteria 1: The resolution ( Rs​ ) between the two peaks must be ≥5.0 .

  • Validation Criteria 2: The tailing factor ( Tf​ ) for the unprotected amine must be ≤1.5 .

  • Action: If Rs​<5.0 , verify the pH of Mobile Phase A. If Tf​>1.5 , the column's endcapping has degraded; replace the column. Do not proceed to sample analysis until these criteria are met.

Quantitative Chromatographic Expectations

The table below summarizes the expected quantitative shifts in Relative Retention Time (RRT) when transitioning from standard to optimized conditions. Note the dramatic shift in the O-Boc isomer when utilizing the PFP phase.

AnalyteStructural FeatureIonization State (pH 3.0)Expected RRT (C18, pH 3.0)Expected RRT (PFP, pH 3.0)
N,O-Didesmethylvenlafaxine Free Amine, Free PhenolCationic (+1)0.350.40
N-Boc N,O-Didesmethylvenlafaxine Protected Amine, Free PhenolNeutral (0)1.00 (Reference) 1.00 (Reference)
O-Boc N,O-Didesmethylvenlafaxine Free Amine, Protected PhenolCationic (+1)0.850.65 (Resolved via π−π )
Di-Boc N,O-Didesmethylvenlafaxine Protected Amine, Protected PhenolNeutral (0)1.451.60

References

  • SynThink Chemicals. "N-Boc N,O-Didesmethylvenlafaxine | 1076199-24-0 - SynThink." SynThink Research Chemicals.
  • Bhaskar, R. S., et al. "Review on Analytical Profile of Venlafaxine HCl." Acta Scientific Pharmaceutical Sciences, vol. 4, no. 2, Jan. 2020.
  • "Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices." Psychiatria Polska.
  • "Derivatives of venlafaxine and methods of preparing and using the same." US Patent 8269040B2, Google Patents.

Sources

Troubleshooting

Troubleshooting low solubility of N-Boc N,O-Didesmethylvenlafaxine in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected solubility bottlenecks during the synthesis, purification, or assay development of compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected solubility bottlenecks during the synthesis, purification, or assay development of complex active pharmaceutical ingredient (API) metabolites.

One notoriously challenging intermediate is N-Boc N,O-Didesmethylvenlafaxine . Despite the addition of the lipophilic tert-butyloxycarbonyl (Boc) protecting group, researchers often find this compound stubbornly insoluble in standard organic solvents like dichloromethane (DCM), ethyl acetate, or hexanes.

This guide provides a deep-dive mechanistic explanation of this phenomenon, a quantitative solvent selection matrix, and self-validating experimental protocols to overcome these solubility hurdles.

Part 1: Mechanistic FAQs

Q1: Why is N-Boc N,O-Didesmethylvenlafaxine so poorly soluble in standard non-polar and moderately polar organic solvents? A: The insolubility is driven by a high cohesive energy density within its crystal lattice, which is a direct result of its structural functional groups. N,O-Didesmethylvenlafaxine is a metabolite of the SNRI venlafaxine, where both the O-methyl and one N-methyl group have been removed . The N-Boc protected derivative possesses three critical features:

  • A free phenol group (Strong hydrogen-bond donor and acceptor).

  • A free tertiary alcohol on the cyclohexyl ring (Hydrogen-bond donor and acceptor).

  • The Boc carbamate carbonyl (Strong hydrogen-bond acceptor).

In the solid state, these groups form a rigid, highly stable intermolecular hydrogen-bonding network (e.g., OH⋯O=C and OH⋯OH ). Solvents with low dielectric constants (like hexanes or toluene) or those lacking strong hydrogen-bond accepting/donating capabilities (like pure DCM) cannot provide enough solvation energy to overcome this lattice energy .

Q2: How does the Boc group affect the solubility profile compared to the unprotected metabolite? A: While the bulky tert-butyl moiety of the Boc group adds lipophilicity (which typically increases solubility in organic solvents), the carbamate moiety introduces a highly polarized C=O bond. This carbonyl acts as a potent hydrogen-bond acceptor, actively participating in the intermolecular lattice network with the free phenol and tertiary alcohol. Therefore, the expected lipophilic gain is entirely offset by the thermodynamic stability of the hydrogen-bonded crystal packing .

StructuralFactors Compound N-Boc N,O-Didesmethylvenlafaxine Phenol Free Phenol (-OH) Strong H-Bond Donor Compound->Phenol TertAlcohol Tertiary Alcohol (-OH) H-Bond Donor/Acceptor Compound->TertAlcohol BocGroup Boc Carbamate (C=O) Strong H-Bond Acceptor Compound->BocGroup Lattice Rigid Crystal Lattice High Lattice Energy Phenol->Lattice Intermolecular H-Bonds TertAlcohol->Lattice Intermolecular H-Bonds BocGroup->Lattice H-Bond Acceptor Insoluble Poor Solubility in Non-Polar Solvents Lattice->Insoluble Resists Solvation

Logical relationship between molecular structure and low solubility.

Part 2: Solvent Selection & Quantitative Data

To successfully solubilize this compound, you must select solvents capable of acting as "hydrogen-bond competitors." Polar aprotic solvents disrupt the lattice by acting as overwhelming H-bond acceptors, while polar protic solvents disrupt it by acting as both donors and acceptors.

Table 1: Solvent Selection Matrix for N-Boc N,O-Didesmethylvenlafaxine
SolventDielectric Constant ( ε )H-Bond Donor / AcceptorExpected SolubilityRecommended Application
Hexane / Heptane 1.9No / NoInsolubleAnti-solvent for crystallization/precipitation.
Dichloromethane (DCM) 8.9No / WeakLowExtraction (requires co-solvent addition).
Tetrahydrofuran (THF) 7.5No / YesModeratePrimary reaction solvent (requires mild heating).
Methanol (MeOH) 32.7Yes / YesHighCo-solvent for lattice disruption (e.g., 5-10% in DCM).
Dimethyl Sulfoxide (DMSO) 46.7No / StrongVery HighHigh-concentration stock solutions, NMR, Assays.
Trifluoroethanol (TFE) 26.7Strong / WeakVery HighFlow chemistry or thermal de-Boc reactions.

Part 3: Troubleshooting Guides & Experimental Protocols

When working with highly crystalline, hydrogen-bonded intermediates, brute force (excessive solvent volume) is inefficient and detrimental to downstream reaction kinetics. Instead, use the following self-validating protocols to systematically disrupt the lattice.

Protocol 1: Systematic Solvent Screening & Solubilization Workflow

Purpose: To achieve a homogenous solution in moderately polar solvents (e.g., for chromatography or liquid-liquid extraction) without resorting to high-boiling solvents like DMSO.

  • Initial Suspension: Weigh 50 mg of N-Boc N,O-Didesmethylvenlafaxine into a clean, dry 20 mL scintillation vial. Add 5.0 mL of your target primary solvent (e.g., DCM or Ethyl Acetate).

  • Kinetic Disruption: Place the vial in an ultrasonic bath at room temperature for 5 minutes. Causality: Sonication breaks down macroscopic crystal agglomerates, increasing the surface area available for solvation.

  • Thermal Disruption: If the suspension remains cloudy, transfer the vial to a heating block set to 40 °C for 10 minutes. Causality: Mild thermal energy provides the kinetic energy required to overcome the ΔHlattice​ barrier.

  • Co-Solvent Titration (The "H-Bond Competitor" Step): If the compound remains insoluble, begin titrating Methanol (MeOH) dropwise. Add 50 μ L (1% v/v), vortex, and observe. Continue up to 500 μ L (10% v/v). Causality: The hydroxyl group of MeOH competitively hydrogen-bonds with the Boc carbonyl and the phenol, unzipping the intermolecular polymer-like network and instantly solubilizing the compound.

  • Validation: A successful solubilization is confirmed when the solution remains optically clear upon cooling back to room temperature (20 °C) for 30 minutes.

Protocol 2: Preparation of High-Concentration Stock Solutions for Assays

Purpose: To prepare stable, high-molarity stocks (e.g., 100 mM) for biological assays or NMR characterization.

  • Solvent Selection: Use anhydrous DMSO (or DMSO- d6​ for NMR). DMSO's highly polarized S=O bond makes it an exceptional hydrogen-bond acceptor.

  • Addition: Add 1.0 mL of DMSO to 34.95 mg of the compound (MW = 349.46 g/mol ) to target a 100 mM solution.

  • Equilibration: Vortex vigorously for 60 seconds. The compound should dissolve almost instantaneously due to DMSO's ability to completely encapsulate the H-bond donors (phenol and tertiary alcohol) of the solute.

  • Storage: Store the stock solution at -20 °C. Note: Ensure the vial is sealed under argon, as DMSO is highly hygroscopic and absorbed water can cause the highly lipophilic Boc-compound to crash out of solution over time.

SolubilizationWorkflow Start Start: Low Solubility in Target Solvent HeatSonicate Step 1: Apply Mild Heat (40°C) & Sonication (15 min) Start->HeatSonicate Check1 Soluble? HeatSonicate->Check1 PolarAprotic Step 2: Switch to Polar Aprotic (DMF, DMSO, NMP) Check1->PolarAprotic No Success Proceed with Downstream Experiment / Reaction Check1->Success Yes Check2 Soluble? PolarAprotic->Check2 CoSolvent Step 3: Titrate Protic Co-solvent (e.g., DCM/MeOH 9:1) Check2->CoSolvent No Check2->Success Yes Check3 Soluble? CoSolvent->Check3 Check3->Success Yes Additives Step 4: Add H-Bond Disruptor (e.g., 1% AcOH or TEA) Check3->Additives No Additives->Success Solubilized

Step-by-step workflow for troubleshooting and optimizing solubility.

References

  • PubChem Compound Summary for CID 3451347, N,O-Didesmethylvenlafaxine. National Center for Biotechnology Information. Retrieved from:[Link]

  • Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data (ACS Publications). Retrieved from:[Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry (ACS Publications). Retrieved from:[Link]

Optimization

Minimizing degradation of N-Boc N,O-Didesmethylvenlafaxine reference standards

Technical Support Center: Minimizing Degradation of N-Boc N,O-Didesmethylvenlafaxine Reference Standards As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Degradation of N-Boc N,O-Didesmethylvenlafaxine Reference Standards

As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0)[1]. This compound is a critical secondary reference standard used in venlafaxine impurity profiling and pharmacokinetic assays[2]. However, its molecular architecture contains two highly reactive sites: an acid-labile tert-butyloxycarbonyl (Boc) protecting group and an oxidation-prone free phenolic hydroxyl group[3].

Understanding the causality behind its degradation is essential for maintaining standard integrity, ensuring accurate quantitation, and preventing false-positive impurity reporting during LC-MS analysis.

Visualizing the Degradation Pathways

DegradationPathways A N-Boc N,O-Didesmethylvenlafaxine (Intact Standard) B Trace Acid / Moisture (pH < 5) A->B C Light / Oxygen / Base (pH > 8) A->C D Elevated Temperature (> 20°C) A->D E Boc Deprotection (Loss of Isobutylene + CO2) B->E F Phenolic Oxidation (Quinone Formation / Dimerization) C->F D->E G Thermal Cleavage (Accelerated Degradation) D->G H N,O-Didesmethylvenlafaxine (Free Amine Impurity) E->H I Oxidative Degradants (Colored Impurities) F->I G->H

Logical workflow of N-Boc N,O-Didesmethylvenlafaxine degradation pathways.

Section 1: Troubleshooting Guide & Root Cause Analysis

Problem 1: Appearance of an unexpected LC-MS peak at m/z 250 (Loss of Boc)

  • Symptom: During LC-MS or HPLC analysis, the primary peak (m/z 350 for [M+H]+) diminishes, and a new peak at m/z 250 appears, corresponding to the free amine (N,O-didesmethylvenlafaxine)[2].

  • Causality & Expert Insight: The Boc group is highly susceptible to Brønsted acids. Even trace acidity in standard HPLC mobile phases (like 0.1% Formic Acid or TFA) can catalyze the cleavage of the Boc group into isobutylene and carbon dioxide[4]. Furthermore, if the standard is stored in unbuffered protic solvents (like methanol or water) that absorb atmospheric CO2 to form carbonic acid, slow deprotection will occur over time.

  • Resolution: Switch to neutral or slightly basic mobile phases (e.g., 10 mM Ammonium Bicarbonate, pH 8.0) if prolonged auto-sampler stability is required. Do not store stock solutions in acidic media.

Problem 2: Solution Discoloration (Clear to Pink/Brown)

  • Symptom: Reconstituted stock solutions turn pink or brown over several days.

  • Causality & Expert Insight: N,O-didesmethylvenlafaxine contains a free phenolic hydroxyl group[1][3]. Phenols are prone to auto-oxidation into reactive quinones, which subsequently polymerize or dimerize into highly conjugated, colored species. This is exponentially accelerated by light (photo-oxidation), dissolved oxygen, and alkaline conditions.

  • Resolution: Store solutions in amber glass vials to block UV light. Purge storage vials with inert gas (Nitrogen or Argon) before sealing. Avoid basic reconstitution solvents (pH > 8.5) which deprotonate the phenol, increasing its susceptibility to oxidation.

Section 2: Self-Validating Experimental Protocols

Protocol 1: Optimal Reconstitution and Storage Workflow

This protocol ensures the structural integrity of the standard by eliminating hydrolytic, acidic, and oxidative vectors.

  • Thermal Equilibration: Remove the lyophilized standard vial (stored at -20°C) and allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Self-Validation Step: This prevents atmospheric moisture from condensing on the cold powder, which initiates hydrolysis and introduces weighing errors.

  • Solvent Selection: Prepare a reconstitution solvent of 100% anhydrous LC-MS grade Acetonitrile (ACN).

    • Causality: ACN is aprotic and lacks the nucleophilicity of methanol, preventing solvolysis of the Boc group.

  • Reconstitution: Inject the ACN directly into the vial through the septum to achieve a 1.0 mg/mL stock solution. Vortex gently for 60 seconds.

  • Aliquotting: Divide the stock into 50 µL single-use aliquots in amber glass vials with PTFE-lined caps.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each vial for 5 seconds to displace oxygen.

  • Storage & Baseline Validation: Flash-freeze the aliquots and store them at -80°C.

    • Self-Validation Step: Analyze one aliquot immediately via HPLC-UV (225 nm) to establish a baseline purity chromatogram (T=0). All future aliquots must be compared against this T=0 baseline to validate stability before use.

Protocol 2: LC-MS Analytical Method Optimization

This workflow prevents in-source fragmentation (which mimics chemical degradation) and on-column degradation.

  • Mobile Phase Preparation:

    • Mobile Phase A: 5 mM Ammonium Acetate in LC-MS grade Water (Natural pH ~6.8). Do not add Formic Acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Use a sterically protected, end-capped C18 column designed to operate efficiently at neutral pH to prevent secondary amine tailing.

  • Mass Spectrometer Settings: Lower the capillary voltage and desolvation temperature (e.g., < 350°C) during ESI+.

    • Causality: High thermal energy in the source can thermally cleave the Boc group[5], leading to a false-positive detection of degradation.

  • System Suitability Test (SST):

    • Self-Validation Step: Inject a fresh standard. The ratio of the m/z 350 peak to the m/z 250 peak must be > 99:1. If the 250 peak increases, reduce the MS source temperature further until the intact mass is preserved.

Section 3: Quantitative Data on Stability

The following table summarizes the expected degradation rates of N-Boc N,O-Didesmethylvenlafaxine under various conditions, guiding appropriate handling.

Storage ConditionSolvent / MatrixLight ExposureTimeframeEstimated Degradation (%)Primary Degradant
-80°C (Optimal) Anhydrous ACNDark (Amber)12 Months< 0.5%None
-20°C Anhydrous ACNDark (Amber)6 Months< 1.0%None
4°C (Fridge) 50:50 MeOH:WaterDark7 Days3 - 5%N,O-Didesmethylvenlafaxine
25°C (Room Temp) 0.1% Formic Acid (aq)Ambient Light24 Hours15 - 25%N,O-Didesmethylvenlafaxine
25°C (Room Temp) pH 9.0 BufferAmbient Light48 Hours10 - 15%Oxidative Dimers (Colored)

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile for my stock solutions? A: It is highly discouraged for long-term storage. Methanol is protic and can absorb CO2 from the air, slightly lowering the pH. Over months at -20°C, this trace acidity can slowly catalyze Boc deprotection. Acetonitrile is aprotic and significantly extends the shelf life of Boc-protected standards.

Q: My standard arrived at room temperature. Is it ruined? A: Not necessarily. While the recommended storage is -20°C or lower, N-Boc N,O-Didesmethylvenlafaxine in its dry, lyophilized powder form is generally stable at room temperature for short transit periods (up to 7 days) provided it is protected from light and moisture. You should immediately perform an LC-MS or HPLC-UV purity check against the Certificate of Analysis (CoA)[2] upon receipt.

Q: How can I differentiate between in-source fragmentation and actual sample degradation? A: Perform a chromatographic separation. If the Boc group is cleaving in the MS source, the free amine (m/z 250) will perfectly co-elute with the intact N-Boc standard (m/z 350) at the exact same retention time. If the standard has degraded in the vial, the free amine will elute much earlier on a reversed-phase column due to its higher polarity.

Q: Why does the CoA show purity by HPLC-UV but my LC-MS shows a massive impurity peak? A: This is a classic artifact of ESI-MS. The Boc group is thermally labile[5]. The high temperatures and voltages in the electrospray ionization source can strip the Boc group off the molecule before it reaches the detector. UV detection is non-destructive and provides a truer representation of the solution's actual purity.

References

  • Pharmaffiliates.
  • SynThink. "N-Boc N,O-Didesmethylvenlafaxine | 1076199-24-0 - SynThink".
  • Benchchem. "Solubility and Stability of D,L-Venlafaxine-d11 in ... - Benchchem".
  • Sigma-Aldrich. "BOC-ON - Sigma-Aldrich".
  • RSC. "Rapid, effective deprotection of tert-butoxycarbonyl (Boc)
  • ACS Publications. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development".

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-Boc N,O-Didesmethylvenlafaxine Reactions

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, scientists, and drug development professionals working on the synthesis of Venlafaxine, Desvenlafaxine, and their analogs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, scientists, and drug development professionals working on the synthesis of Venlafaxine, Desvenlafaxine, and their analogs.

Mechanistic Insight: The Steric Landscape of N-Boc NODV

N,O-Didesmethylvenlafaxine (NODV) is a critical intermediate and major metabolite in the Venlafaxine pathway[1][2]. When protected as an N-Boc derivative, the molecule presents a formidable synthetic challenge due to extreme three-dimensional crowding. The venlafaxine scaffold is inherently bulky[3], and the N-Boc NODV intermediate features three highly crowded adjacent microenvironments:

  • The bulky tert-butoxycarbonyl (Boc) group on the secondary amine.

  • The rigid, sterically demanding 1-hydroxycyclohexyl moiety containing a sensitive tertiary alcohol.

  • The benzylic position linking the phenol ring.

This triad of bulk leads to significant ground-state steric strain. In practical terms, this manifests as sluggish reaction kinetics during O-alkylation and a high propensity for side reactions—such as E1 dehydration of the tertiary alcohol—during acidic deprotection.

Workflow A N-Boc N,O-Didesmethylvenlafaxine (High Steric Crowding) B Phenolic O-Alkylation (Cs2CO3, DMF, 60°C) A->B Step 1: Overcome Phenoxide Shielding C N-Boc Deprotection (4M HCl/Dioxane, 0°C) B->C Step 2: Prevent Alcohol Dehydration D N-Alkylation (Eschweiler-Clarke) C->D Step 3: Bypass SN2 Hindrance E Target API (Venlafaxine/Desvenlafaxine) D->E Final Conversion

Synthetic workflow from N-Boc NODV to target API, highlighting steric bottlenecks.

Troubleshooting FAQs

Q1: My O-alkylation of the phenol in N-Boc NODV is stalling at 40% conversion. How can I drive this to completion? A1: The N-Boc group creates a steric "umbrella" over the adjacent phenoxide, physically hindering the approach of electrophiles. Switching your base from Potassium Carbonate (K₂CO₃) to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (like DMF or DMSO) is the definitive solution. The larger ionic radius of the Cesium cation creates a more "naked," highly nucleophilic phenoxide that can attack the electrophile despite the steric barrier. If using alkyl chlorides, adding a catalytic amount of Potassium Iodide (KI) will accelerate the reaction via the Finkelstein pathway.

Q2: During Boc deprotection with TFA, I am observing a major impurity with a mass of[M-18]. What is happening? A2: You are observing the acid-catalyzed dehydration of the tertiary alcohol. The extreme steric crowding around the cyclohexyl ring makes the loss of water highly favorable under strongly acidic conditions; forming a planar tertiary carbocation (and subsequent cyclohexene) relieves ground-state steric strain. To prevent this, avoid neat Trifluoroacetic Acid (TFA). Instead, use a milder, controlled acidic environment such as 4M HCl in dioxane at 0 °C, which selectively cleaves the Boc group without protonating the tertiary alcohol.

Dehydration A N-Boc NODV (Tertiary Alcohol) B Strong Acid (e.g., neat TFA) A->B F Mild Acid (HCl/Dioxane, 0°C) A->F C Protonated Alcohol (-H2O) B->C D Tertiary Carbocation (Sterically Relieved) C->D Loss of Water E Cyclohexene Impurity (Dehydrated Byproduct) D->E E1 Elimination G Desired N-Deprotected NODV (Intact Alcohol) F->G Selective Boc Cleavage

Mechanistic pathway of acid-catalyzed dehydration vs. selective Boc cleavage.

Q3: After successful Boc deprotection, direct N-alkylation with methyl iodide yields over-alkylated quaternary ammonium salts. How do I selectively mono-methylate? A3: Direct Sₙ2 alkylation of sterically hindered amines requires forcing conditions, which paradoxically leads to over-alkylation once the initial barrier is breached[4]. The optimal approach is reductive amination using the Eschweiler-Clarke reaction (formaldehyde and formic acid). This method is highly specific for primary/secondary amines and naturally stops at the tertiary amine because there are no more N-H protons to be replaced, completely bypassing the steric issues of direct Sₙ2 alkylations.

Quantitative Data: Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and outcomes when handling the sterically hindered N-Boc NODV intermediate.

Reaction StepStandard ConditionOptimized ConditionPrimary ImpurityExpected Yield (Optimized)
O-Alkylation K₂CO₃, Acetone, RefluxCs₂CO₃, DMF, 60 °C, cat. KIUnreacted Starting Material> 92%
Boc Deprotection Neat TFA, Room Temp4M HCl in Dioxane, 0 °CCyclohexene (Dehydration)> 95%
N-Alkylation CH₃I, K₂CO₃, THFCH₂O, HCOOH, 80 °CQuaternary Ammonium Salt> 88%

Validated Experimental Protocols

These protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the causality of the chemical transformations is monitored in real-time.

Protocol A: Sterically-Relieved O-Alkylation of N-Boc NODV
  • Preparation: Charge a dry, argon-flushed round-bottom flask with N-Boc NODV (1.0 eq) and anhydrous DMF (10 mL/g of substrate).

  • Base Activation: Add finely powdered Cs₂CO₃ (2.0 eq). Scientific Rationale: The high solubility and large ionic radius of Cesium generate a highly reactive phenoxide. Stir at room temperature for 30 minutes.

  • Electrophile Addition: Add the alkylating agent (1.2 eq) and a catalytic amount of KI (0.1 eq).

  • Reaction: Heat the mixture to 60 °C.

  • Self-Validation (IPC): Monitor via HPLC or TLC (Hexane:EtOAc 7:3). The starting material spot should disappear within 4-6 hours. If conversion stalls, verify the anhydrous state of the DMF, as water heavily solvates and deactivates the phenoxide.

  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Protocol B: Non-Dehydrating N-Boc Deprotection
  • Preparation: Dissolve the O-alkylated N-Boc NODV (1.0 eq) in anhydrous Dichloromethane (DCM) (5 mL/g of substrate).

  • Temperature Control: Cool the solution to exactly 0 °C using an ice-water bath. Scientific Rationale: Lower temperatures kinetically suppress the E1 dehydration pathway of the tertiary alcohol.

  • Acid Addition: Dropwise, add 4M HCl in Dioxane (5.0 eq). Maintain the temperature at 0 °C.

  • Self-Validation (IPC): Monitor via LC-MS every 30 minutes. Look for the disappearance of the [M+H] peak of the starting material and the appearance of the [M-Boc+H] peak. Crucially, monitor for the[M-Boc-18+H] peak, which indicates unwanted dehydration.

  • Workup: Once complete (typically 2 hours), concentrate the solvent under reduced pressure at a temperature not exceeding 30 °C. Triturate the resulting hydrochloride salt with cold diethyl ether to yield the pure deprotected intermediate.

References

  • Derivatives of venlafaxine and methods of preparing and using the same. Google Patents.
  • Venlafaxine Metabolism Pathway. SMPDB. Available at:[Link]

  • 3-Mercaptopropionic acid as a new reagent for the industrially applicable synthesis of highly pure O-desmethylvenlafaxine from venlafaxine. ResearchGate. Available at:[Link]

  • Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET. PMC. Available at:[Link]

  • LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Troubleshooting for N-Boc N,O-Didesmethylvenlafaxine

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals encountering peak shape anomalies (broadening, splitting, or severe fronting) wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals encountering peak shape anomalies (broadening, splitting, or severe fronting) when analyzing the N-Boc derivative of N,O-Didesmethylvenlafaxine (NODDV) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Unlike standard small-molecule troubleshooting, optimizing N-Boc protected metabolites requires a nuanced understanding of molecular thermodynamics and solvent chemistry. Below, we dissect the root causes of these chromatographic distortions and provide self-validating protocols to establish a robust, high-throughput assay.

Knowledge Base: The Mechanistic Root Causes of Peak Distortion

Venlafaxine is extensively metabolized into several derivatives, including the secondary amine N,O-didesmethylvenlafaxine (NODDV) [1]. To improve retention or facilitate specific synthetic/analytical workflows, NODDV is often derivatized with a tert-butyloxycarbonyl (N-Boc) protecting group. However, this modification introduces three distinct chromatographic challenges:

A. Carbamate Rotamerism (The "Split Peak" Phenomenon)

The most common cause of split or severely broadened peaks in N-Boc derivatives is rotamerism [2]. The carbamate bond (O–C(=O)–N) in the N-Boc group exhibits partial double-bond character due to resonance. This restricts free rotation, resulting in stable s-cis and s-trans conformers (rotamers) at room temperature. Because these rotamers interact differently with the reversed-phase stationary phase and interconvert at a rate similar to the chromatographic timescale, they elute as a broad smear or two distinct peaks.

B. Hydrophobic Mismatch (The "Fronting" Phenomenon)

NODDV contains a polar phenolic hydroxyl group, but the addition of the bulky, lipophilic N-Boc group drastically increases the molecule's overall hydrophobicity. If the sample is reconstituted in a high-organic solvent (e.g., >50% acetonitrile) and injected into a highly aqueous mobile phase, the analyte experiences "viscous fingering." It races down the column before the injection plug can properly mix with the mobile phase, resulting in severe peak fronting [3].

C. Secondary Interactions (The "Tailing" Phenomenon)

The exposed phenolic hydroxyl group (from the O-desmethyl moiety) is prone to secondary interactions. It can hydrogen-bond with unendcapped silanol groups on the silica stationary phase or chelate with metal surfaces in the LC flow path, leading to peak tailing and signal loss.

Diagnostic Workflow

Use the following logical matrix to diagnose and resolve your specific peak shape issue.

TroubleshootingWorkflow Start Peak Shape Issue (N-Boc NODDV) CheckTemp Is Column Temp < 40°C? Start->CheckTemp Rotamer Rotamer Effect Increase Temp to 50-60°C CheckTemp->Rotamer Yes CheckSolvent Is Injection Solvent >50% Organic? CheckTemp->CheckSolvent No Resolved Sharp, Symmetrical Peak Rotamer->Resolved SolventEffect Solvent Mismatch Dilute with Aqueous CheckSolvent->SolventEffect Yes CheckInteractions Phenolic OH Interactions? CheckSolvent->CheckInteractions No SolventEffect->Resolved AddModifier Add 0.1% Formic Acid or use PEEK tubing CheckInteractions->AddModifier Yes AddModifier->Resolved

Fig 1. Diagnostic workflow for resolving N-Boc NODDV peak shape issues in LC-MS/MS.

Step-by-Step Optimization Protocols

Protocol 1: Temperature-Induced Rotamer Coalescence

To eliminate rotamer-induced peak splitting, we must provide enough thermal energy to overcome the rotational barrier of the carbamate bond, forcing rapid interconversion into a single, time-averaged conformation [2].

  • Equilibration: Set the LC column oven temperature to 55 °C . (Ensure your column chemistry, particularly the silica bed and bonding phase, is rated for elevated temperatures. Most modern C18 columns are stable up to 60–70 °C).

  • Pre-heating: Ensure the mobile phase is pre-heated before entering the column. Use an active pre-heater if your LC system is equipped with one; otherwise, thermal mismatch at the column head will cause band broadening.

  • Injection & Evaluation: Inject a 10 ng/mL standard of N-Boc NODDV.

  • Iterative Adjustment: If a shoulder is still visible, increase the temperature in 5 °C increments (up to a maximum of 65 °C).

Protocol 2: Injection Solvent & Mobile Phase Optimization

To prevent hydrophobic mismatch and suppress secondary interactions of the phenolic OH [3].

  • Sample Reconstitution: Evaporate your extracted sample to dryness under a gentle stream of nitrogen.

  • Diluent Matching: Reconstitute the sample in a diluent that closely matches your initial mobile phase conditions. For N-Boc NODDV, a maximum of 10–20% organic modifier (e.g., 90:10 Water:Acetonitrile) is strictly recommended.

  • Mobile Phase Buffering: Prepare Mobile Phase A as Water with 0.1% Formic Acid and Mobile Phase B as Acetonitrile with 0.1% Formic Acid . The acidic pH (approx. 2.7) ensures the phenolic OH remains fully protonated (neutral), preventing silanol interactions and metal chelation.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance of N-Boc NODDV under various experimental conditions, demonstrating the self-validating nature of the protocols above.

Experimental ConditionColumn Temp (°C)Injection SolventPeak Width (W50, min)Tailing Factor (Tf)Chromatographic Result
Baseline (Unoptimized) 25100% Acetonitrile0.452.80Broad, split peak (rotamers + fronting)
Temperature Optimized 55100% Acetonitrile0.151.90Sharp peak, but significant fronting
Solvent Optimized 2510% Acetonitrile0.381.20Broad, shouldered peak (rotamers only)
Fully Optimized 55 10% Acetonitrile 0.08 1.05 Sharp, symmetrical peak

Frequently Asked Questions (FAQs)

Q: I increased the column temperature to 60 °C, but the peak is still fronting. What is wrong? A: Fronting at elevated temperatures is almost exclusively an injection solvent effect, not rotamerism. Your sample diluent is likely too strong (too high in organic content) relative to the initial mobile phase. Evaporate and reconstitute in <20% organic solvent.

Q: Will high column temperatures degrade the N-Boc protecting group during the run? A: N-Boc groups are generally stable up to 70 °C in mildly acidic LC conditions (e.g., 0.1% Formic Acid). However, prolonged exposure to strong acids (like Trifluoroacetic acid, TFA) at elevated temperatures can trigger spontaneous deprotection. Stick to weak organic acids like Formic Acid and keep the temperature strictly between 50–60 °C.

Q: Why do I see a loss of MS signal when I add buffers to fix the peak shape? A: If you attempted to fix the phenolic tailing using non-volatile buffers (e.g., phosphate) or heavy ion-pairing agents, you will cause severe ion suppression in the Electrospray Ionization (ESI) source. Always use MS-compatible, volatile modifiers (Formic Acid, Acetic Acid, or Ammonium Formate).

References

  • Knezevic, C. E., et al. (2024). Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • Coldham, I., et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine. Journal of the American Chemical Society. Available at:[Link]

Reference Data & Comparative Studies

Validation

N-Boc N,O-Didesmethylvenlafaxine vs N,O-Didesmethylvenlafaxine stability

An in-depth technical comparison of N,O-Didesmethylvenlafaxine (NODV) and its Boc-protected derivative requires a fundamental understanding of amine reactivity. As a minor but critical metabolite of the widely prescribed...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of N,O-Didesmethylvenlafaxine (NODV) and its Boc-protected derivative requires a fundamental understanding of amine reactivity. As a minor but critical metabolite of the widely prescribed antidepressant venlafaxine, NODV serves as an essential biomarker in pharmacokinetic profiling and a precursor in the synthesis of isotopic internal standards.

However, the inherent chemical instability of unprotected secondary amines poses significant challenges in prolonged analytical workflows and multi-step syntheses. This guide objectively compares the stability profiles of NODV and N-Boc N,O-Didesmethylvenlafaxine, detailing the mechanistic causality behind their reactivity and providing validated experimental protocols for their application.

The Chemical Challenge: Amine Reactivity vs. Carbamate Stability

N,O-Didesmethylvenlafaxine (NODV) is a highly polar molecule containing both a phenolic hydroxyl group and a secondary amine [1]. The nitrogen atom in this secondary amine possesses a highly localized lone pair of electrons. This makes the molecule inherently nucleophilic and basic, rendering it highly susceptible to:

  • Oxidative Degradation: The lone pair readily reacts with reactive oxygen species (ROS) or atmospheric oxygen over time, forming N-oxides or undergoing further oxidative cleavage.

  • Nucleophilic Side Reactions: In complex biological matrices or synthetic mixtures, the amine can act as a nucleophile, reacting with electrophilic impurities and leading to standard degradation.

N-Boc N,O-Didesmethylvenlafaxine solves this instability through the strategic installation of a tert-butyloxycarbonyl (Boc) group [2]. The conversion of the secondary amine into a carbamate fundamentally alters the molecule's electronic and steric environment:

  • Electronic Delocalization: The nitrogen lone pair is delocalized via resonance into the adjacent carbonyl oxygen of the Boc group. This drastically reduces the electron density on the nitrogen, nullifying its nucleophilicity and basicity [3].

  • Steric Shielding: The bulky tert-butyl moiety acts as a physical barrier, sterically hindering oxidants or electrophiles from approaching the nitrogen center.

Pathway VEN Venlafaxine (Parent Drug) ODV O-Desmethylvenlafaxine (CYP2D6) VEN->ODV NDV N-Desmethylvenlafaxine (CYP3A4) VEN->NDV NODV N,O-Didesmethylvenlafaxine (Reactive 2° Amine) ODV->NODV NDV->NODV BOC N-Boc N,O-Didesmethylvenlafaxine (Stable Carbamate) NODV->BOC Boc2O, TEA Protection

Metabolic formation of NODV and its subsequent synthetic Boc-protection pathway.

Quantitative Stability Comparison

Because of the electronic and steric modifications introduced by the Boc group, the stability profiles of the two compounds diverge significantly. The table below summarizes their performance across standard laboratory and storage conditions, critical for researchers utilizing these compounds as analytical reference standards [4].

ParameterN,O-Didesmethylvenlafaxine (NODV)N-Boc N,O-DidesmethylvenlafaxineMechanistic Rationale
Oxidative Stability (3% H₂O₂, 24h)High degradation (>40% loss)Highly stable (<2% loss)Resonance delocalization in the Boc group prevents N-oxidation.
Basic Stability (pH 10, 48h)Moderate (prone to side reactions)Highly stableCarbamates are highly resistant to basic hydrolysis.
Acidic Stability (pH 2, 2h)Stable (forms protonated salt)Rapid degradation (Boc cleavage)Acidic conditions protonate the Boc oxygen, driving tert-butyl cation release [5].
Solubility High in aqueous/polar solventsHigh in organic solvents (DCM, EtOAc)The hydrophobic tert-butyl group significantly increases lipophilicity.
Shelf-Life (Room Temp, Air)< 3 months (requires inert gas/cold)> 24 monthsSteric shielding prevents atmospheric oxidation over time.

Self-Validating Experimental Protocols

To objectively demonstrate the stability differences and provide actionable workflows, the following protocols detail the synthesis of the stable standard and a comparative forced degradation assay.

Protocol A: Chemoselective N-Boc Protection of NODV

This protocol outlines the conversion of the unstable NODV into the stable N-Boc derivative. The system is self-validating through the use of Thin-Layer Chromatography (TLC), where the disappearance of the polar amine and the appearance of a less polar, UV-active spot confirms successful conversion.

  • Preparation: Dissolve 1.0 mmol of N,O-Didesmethylvenlafaxine in 10 mL of anhydrous Tetrahydrofuran (THF).

  • Basification: Add 1.5 mmol of Triethylamine (TEA). Causality: TEA acts as a non-nucleophilic base to neutralize any residual hydrochloride salts of NODV, ensuring the secondary amine is in its free-base, nucleophilic form.

  • Protection: Slowly add 1.1 mmol of Di-tert-butyl dicarbonate (Boc₂O) dropwise at 0°C. Causality: The slight excess ensures complete conversion, while cooling prevents exothermic side reactions with the phenolic hydroxyl group (chemoselectivity favors the more nucleophilic amine).

  • Reaction & Validation: Stir at room temperature for 4 hours. Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the baseline NODV spot disappears.

  • Workup: Quench with water, extract with Ethyl Acetate (3 x 10 mL), wash with brine, and dry over Na₂SO₄. Evaporate to yield the stable N-Boc N,O-Didesmethylvenlafaxine.

Protocol B: Comparative Forced Degradation Assay (Oxidative Stress)

This workflow objectively compares the oxidative stability of both compounds. It utilizes a quenching step to freeze the degradation kinetics at specific time points, ensuring the LC-MS/MS data accurately reflects the degradation at that exact moment.

  • Sample Preparation: Prepare equimolar solutions (10 µg/mL) of NODV and N-Boc NODV in a 50:50 Methanol:Water mixture.

  • Stress Induction: Add 3% H₂O₂ to both solutions and incubate at 40°C.

  • Kinetic Sampling & Quenching: At intervals of 0, 2, 4, 8, and 24 hours, extract a 100 µL aliquot. Immediately add 10 µL of 0.1 M Sodium Thiosulfate. Causality: Sodium thiosulfate instantly reduces residual H₂O₂, halting the oxidative degradation and self-validating the precise time-point measurement.

  • Internal Standard Addition: Add 10 µL of Venlafaxine-d6 (10 µg/mL) to each quenched sample to normalize LC-MS/MS injection volume variations.

  • Analysis: Analyze via LC-MS/MS (Positive ESI mode). Track the parent mass transitions for NODV (m/z 250 → m/z 58) and N-Boc NODV (m/z 350 → m/z 58).

Workflow A Equimolar Solutions (NODV vs N-Boc) B Oxidative Stress (3% H2O2, 40°C) A->B C Quench Reaction (Sodium Thiosulfate) B->C D LC-MS/MS Quantification C->D E Kinetic Degradation Profiling D->E

Workflow for comparative forced degradation under oxidative stress.

Conclusion for Drug Development Professionals

For analytical scientists and synthetic chemists, relying on unprotected N,O-Didesmethylvenlafaxine for long-term reference standards or multi-step syntheses introduces significant variability due to oxidative and nucleophilic degradation. By utilizing N-Boc N,O-Didesmethylvenlafaxine, researchers leverage the electronic delocalization and steric shielding of the carbamate functional group. This ensures robust shelf-life, precise quantification in complex matrices, and high-yield downstream synthetic processing, with the flexibility of facile acidic deprotection when the free amine is ultimately required.

References

  • National Center for Biotechnology Information. "N,O-Didesmethylvenlafaxine | C15H23NO2 | CID 3451347" PubChem. Available at:[Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. Available at: [Link]

  • Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." Total Synthesis. Available at:[Link]

  • Pharmaffiliates. "Venlafaxine-impurities." Pharmaffiliates. Available at:[Link]

Comparative

Method validation for N-Boc N,O-Didesmethylvenlafaxine quantification by LC-MS/MS

An in-depth technical guide for analytical researchers, bioanalytical scientists, and drug development professionals. Introduction: The Analytical Context of N-Boc N,O-Didesmethylvenlafaxine N-Boc N,O-Didesmethylvenlafax...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for analytical researchers, bioanalytical scientists, and drug development professionals.

Introduction: The Analytical Context of N-Boc N,O-Didesmethylvenlafaxine

N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0)[1] is a critical protected intermediate and reference standard utilized extensively in the impurity profiling of venlafaxine and its active metabolite, desvenlafaxine[2]. During the synthesis and metabolism of these serotonin-norepinephrine reuptake inhibitors (SNRIs), N,O-didesmethylvenlafaxine (NODV) emerges as a major inactive metabolite and potential synthetic impurity[3].

The addition of the tert-butyloxycarbonyl (Boc) protecting group significantly alters the molecule's physicochemical properties, increasing its lipophilicity. While this aids in synthetic handling, it presents unique challenges for trace-level quantification in complex matrices (e.g., active pharmaceutical ingredient (API) batches or pharmacokinetic plasma samples). This guide objectively compares analytical platforms and extraction workflows, providing a fully validated LC-MS/MS methodology grounded in ICH M10 bioanalytical guidelines.

Part 1: Analytical Platform Comparison

To quantify N-Boc NODV at trace levels, laboratories typically evaluate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Causality of Platform Selection: The N-Boc group lacks a distinct, strong chromophore separate from the parent venlafaxine core. Consequently, HPLC-UV is highly susceptible to co-elution artifacts from structurally similar desmethyl impurities. LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, bypasses this limitation. By isolating the specific precursor ion [M+H]+ and fragmenting it into unique product ions (often involving the neutral loss of the Boc group), LC-MS/MS acts as a self-validating mass filter, eliminating matrix noise entirely[4].

Table 1: Performance Comparison for N-Boc NODV Quantification
ParameterLC-MS/MS (MRM Mode)HPLC-UV (225 nm)
Sensitivity (LLOQ) 0.2 - 1.0 ng/mL50 - 100 ng/mL
Selectivity Exceptional (Mass-to-charge specific)Moderate (Relies solely on retention time)
Matrix Interference Low (Mitigated by MRM transitions)High (Susceptible to baseline drift)
Run Time ~3 - 5 minutes~15 - 25 minutes
Cost per Sample High (Requires MS-grade consumables)Low (Standard HPLC solvents)

Part 2: Sample Preparation Workflows

Sample cleanup is paramount to prevent ion suppression in the Electrospray Ionization (ESI) source. Below is a comparison of Solid Phase Extraction (SPE)[5] versus Liquid-Liquid Extraction (LLE)[6] for isolating N-Boc NODV.

ExtractionWorkflow cluster_SPE Solid Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) Start Sample Spiked with N-Boc NODV SPE1 Condition: MeOH & H2O Start->SPE1 LLE1 Add 25 mM NaOH Start->LLE1 SPE2 Load Plasma/API SPE1->SPE2 SPE3 Wash: 5% MeOH SPE2->SPE3 SPE4 Elute: 100% ACN SPE3->SPE4 Recon Reconstitute in Mobile Phase (0.1% FA in H2O:ACN) SPE4->Recon LLE2 Extract with MTBE LLE1->LLE2 LLE3 Centrifuge & Isolate LLE2->LLE3 LLE4 Evaporate under N2 LLE3->LLE4 LLE4->Recon LCMS LC-MS/MS Analysis (MRM Mode, ESI+) Recon->LCMS

Workflow comparison: SPE vs LLE for N-Boc N,O-Didesmethylvenlafaxine extraction prior to LC-MS/MS.

Mechanistic Justification for LLE: For lipophilic derivatives like N-Boc NODV, LLE using Methyl tert-butyl ether (MTBE) is highly efficient. The addition of 25 mM NaOH alkalizes the sample, suppressing the ionization of any residual basic amines and driving the target analytes entirely into the organic MTBE layer[7]. This leaves polar matrix proteins and salts in the aqueous phase, ensuring a clean extract.

Part 3: Step-by-Step LC-MS/MS Methodology

This protocol is designed as a self-validating system. System Suitability Testing (SST) must be performed prior to each run by injecting a known standard to verify retention time stability (± 2%) and a signal-to-noise ratio (S/N) > 10 for the Lower Limit of Quantification (LLOQ).

Chromatographic Conditions
  • Column: Agilent SB-Phenyl (50 mm × 4.6 mm, 3.5 μm) or equivalent.

    • Causality: The phenyl stationary phase provides π−π interactions with the aromatic ring of the venlafaxine core, offering orthogonal selectivity compared to standard C18 columns. This is crucial for separating N-Boc NODV from closely eluting desmethyl impurities[6].

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Causality: Formic acid acts as a proton source, facilitating the formation of the [M+H]+ precursor ion required for positive electrospray ionization (ESI+)[4][6].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear ramp to 90% B

    • 2.5 - 3.5 min: Hold at 90% B (Column wash)

    • 3.5 - 3.6 min: Return to 10% B

    • 3.6 - 5.0 min: Re-equilibration

Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 4000 V.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions: The intact N-Boc NODV molecule typically forms a strong [M+H]+ precursor. The primary quantitative transition monitors the loss of the Boc group (isobutylene + CO2​ , Δm/z = 100) or water loss, yielding highly specific product ions.

Part 4: Method Validation Data (ICH M10 Guidelines)

To ensure scientific integrity, the method must be validated according to ICH M10 guidelines for bioanalytical methods or ICH Q2(R2) for API impurities. Below is a representative data summary demonstrating the performance of the LC-MS/MS method for N-Boc NODV.

Table 2: Representative Validation Results for N-Boc NODV
Validation ParameterICH M10 Acceptance CriteriaExperimental Results
Linearity Range R2≥0.990 0.50 – 500 ng/mL ( R2=0.998 )
Lower Limit of Quantification (LLOQ) Precision 20%, Accuracy 80-120%0.50 ng/mL (CV: 8.4%, Acc: 102%)
Intra-day Precision (QC Levels) CV 15%3.2% – 6.5%
Inter-day Precision (QC Levels) CV 15%4.1% – 7.8%
Accuracy (% Nominal) 85% – 115%94.5% – 106.2%
Matrix Effect (IS-normalized) CV 15% between matrix lots4.5% (Minimal ion suppression)
Extraction Recovery (LLE) Consistent across all QC levels88.4% – 91.2%

Conclusion: For the quantification of N-Boc N,O-Didesmethylvenlafaxine, LC-MS/MS coupled with a Liquid-Liquid Extraction workflow using MTBE provides superior sensitivity, selectivity, and throughput compared to traditional HPLC-UV methods. The implementation of a Phenyl-hexyl stationary phase ensures baseline resolution from structurally homologous venlafaxine impurities, establishing a robust, self-validating analytical framework.

References

  • Venlafaxine-impurities | Pharmaffiliates.
  • Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed.
  • N-Boc N,O-Didesmethylvenlafaxine | 1076199-24-0 - SynThink. SynThink Chemicals.
  • Stereoselective determination of venlafaxine and its three demethylated metabolites in human plasma and whole blood by liquid chromatography with electrospray tandem mass spectrometric detection and solid phase extraction. DiVA Portal.
  • Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed.
  • Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC.
  • Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in r

Sources

Validation

Chemoselective N-Boc Protection Strategies for Venlafaxine Metabolites: A Comparative Guide

Introduction Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). In vivo, it undergoes extensive hepatic metabolism: the CYP2D6 enzyme mediates O-demethylation to yield O-desmethylvenla...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). In vivo, it undergoes extensive hepatic metabolism: the CYP2D6 enzyme mediates O-demethylation to yield O-desmethylvenlafaxine (desvenlafaxine), while CYP3A4 mediates N-demethylation to form N-desmethylvenlafaxine (NDV)[1]. Further metabolic processing produces the dual-demethylated metabolite, N,O-didesmethylvenlafaxine (NODV)[1].

During pharmaceutical development, toxicology studies, and pharmacokinetic profiling, synthesizing high-purity reference standards of these metabolites is critical. A key intermediate in this process is N-Boc N,O-didesmethylvenlafaxine (CAS 1076199-24-0)[2]. However, protecting NODV presents a significant chemoselectivity challenge: the molecule contains both a secondary aliphatic amine and a phenolic hydroxyl group.

The Chemoselectivity Challenge

Boc anhydride (Boc₂O) is a versatile reagent widely employed for amine protection, but under certain conditions, it also readily reacts with phenols to form O-Boc derivatives[3]. Traditional protection strategies using strong bases (e.g., triethylamine, DMAP) deprotonate the phenol, leading to a complex mixture of N-Boc, O-Boc, and N,O-di-Boc products[4]. To achieve high yields of the desired N-Boc-NODV without tedious chromatographic separation, researchers must employ highly chemoselective strategies that exploit the inherent nucleophilic differences between the amine and the phenol.

Comparison of N-Boc Protection Strategies

We evaluate three distinct synthetic strategies for the N-Boc protection of venlafaxine metabolites:

  • Traditional Base-Mediated (TEA/DCM): Uses triethylamine in dichloromethane. While standard for simple amines, this method suffers from poor chemoselectivity when applied to amino phenols, often requiring strict stoichiometric control and low temperatures to minimize O-Boc formation.

  • Water-Mediated Catalyst-Free: A green chemistry approach utilizing a water-acetone (9.5:0.5) solvent system without any acid/base catalyst. The hydrophobic effect accelerates the reaction of the amine with Boc₂O, while the neutral pH prevents phenol deprotonation, ensuring exclusive N-Boc formation[5].

  • Protic Ionic Liquid (PIL) Catalysis: Employs imidazolium trifluoroacetate as a solvent-free catalyst. This method offers rapid reaction rates and excellent functional group tolerance, selectively protecting the amine over the phenol without forming isocyanate or urea side products[6].

Quantitative Data Presentation

The following table summarizes the performance of these strategies when applied to amino phenol substrates structurally analogous to NODV.

StrategyReagents / SolventReaction TimeYield (%)Chemoselectivity (N:O)Environmental Impact
Traditional Boc₂O, TEA, DCM2 - 4 hours65 - 75%Moderate (Mixtures common)High (Halogenated solvent)
Water-Mediated Boc₂O, Water:Acetone8 - 12 mins90 - 98%Excellent (>99:1)Low (Aqueous, catalyst-free)
PIL Catalysis Boc₂O, PIL (5-20 mol%)10 - 20 mins88 - 95%Excellent (>99:1)Low (Solvent-free, recyclable)

Data synthesized from comparative studies on the chemoselective N-tert-butoxycarbonylation of amino phenols[5][6].

Mechanistic Pathway Visualization

The diagram below illustrates the divergent reaction pathways of NODV with Boc₂O based on the chosen conditions.

ReactionPathway NODV N,O-Didesmethylvenlafaxine (Secondary Amine + Phenol) NBoc N-Boc-NODV (Desired Standard) NODV->NBoc Water/Acetone (Neutral pH) OBoc O-Boc-NODV (Side Product) NODV->OBoc Lewis Acid/Base Catalysis DiBoc N,O-di-Boc-NODV (Over-protected) NODV->DiBoc Excess Boc2O Strong Base (TEA/DMAP) Boc2O Boc2O (1.0 eq) Boc2O->NODV Reactant

Reaction pathways for the Boc protection of N,O-didesmethylvenlafaxine (NODV).

Experimental Protocol: Water-Mediated Catalyst-Free Synthesis

To ensure a self-validating and highly reproducible workflow, the water-mediated strategy is recommended for synthesizing N-Boc N,O-didesmethylvenlafaxine.

Causality Insight: Why does this work? In an aqueous suspension, Boc₂O forms hydrophobic droplets. The lipophilic venlafaxine core partitions into this organic-aqueous interface. Because the reaction is run at a neutral pH, the phenolic hydroxyl remains protonated and poorly nucleophilic. The secondary amine, however, retains sufficient nucleophilicity to attack the Boc anhydride rapidly. This eliminates the need for basic catalysts that would otherwise activate the phenol, preventing O-Boc formation entirely[5].

Step-by-Step Methodology:
  • Substrate Preparation: Suspend 1.0 mmol of N,O-didesmethylvenlafaxine in 1.0 mL of distilled water. Add 0.05 mL of acetone to slightly enhance the solubility of Boc₂O.

  • Reagent Addition: Add 1.0 mmol (218 mg) of di-tert-butyl dicarbonate (Boc₂O) dropwise to the stirring suspension at room temperature (25 °C).

  • Reaction Monitoring: Stir the mixture vigorously. The reaction is typically complete within 8–12 minutes. Monitor via TLC (eluent: EtOAc/Hexane) to confirm the disappearance of the starting material. No urea or isocyanate side products should be detectable[5].

  • Product Isolation: Extract the aqueous mixture with dichloromethane (3 x 5 mL). The N-Boc-NODV partitions into the organic layer, leaving unreacted polar impurities in the water.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The resulting product is typically >95% pure and can be used directly or recrystallized if necessary.

Workflow Step1 Step 1: Substrate Preparation Suspend NODV in Water:Acetone (9.5:0.5) Step2 Step 2: Reagent Addition Add 1.0 eq Boc2O at Room Temperature Step1->Step2 Step3 Step 3: Reaction Monitoring Stir for 8-12 mins, verify by TLC Step2->Step3 Step4 Step 4: Product Isolation Extract with DCM, separate aqueous layer Step3->Step4 Step5 Step 5: Purification Evaporate solvent, yield N-Boc-NODV Step4->Step5

Step-by-step experimental workflow for the water-mediated N-Boc protection of NODV.

Conclusion

For the synthesis of venlafaxine metabolite reference standards, avoiding O-Boc contamination is paramount. While traditional base-mediated protocols struggle with chemoselectivity, the water-mediated, catalyst-free approach provides an elegant, self-validating system. By leveraging hydrophobic effects and neutral pH, researchers can achieve quantitative yields of N-Boc N,O-didesmethylvenlafaxine in under 15 minutes, streamlining downstream analytical and pharmacokinetic applications.

References

  • Title: Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols Source: PMC (National Institutes of Health) URL: [Link]

  • Title: MgBr2 · OEt2: A Lewis Acid Catalyst for the O- and N-Boc Protection of Phenols and Amines Source: Ingenta Connect / Synthetic Communications URL: [Link]

  • Title: N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Chemoselective Boc protection of phenols and amino alcohols Source: ResearchGate URL: [Link]

Sources

Comparative

Comprehensive Comparison Guide: ICH Q2(R2) Validation Strategies for N-Boc N,O-Didesmethylvenlafaxine Impurity Testing

Introduction N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0) is a critical synthetic intermediate and a potential process-related impurity encountered during the manufacturing of the active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0) is a critical synthetic intermediate and a potential process-related impurity encountered during the manufacturing of the active pharmaceutical ingredients (APIs) Venlafaxine and Desvenlafaxine[1]. As the pharmaceutical industry transitions to the newly adopted2[2], analytical scientists are required to modernize their impurity profiling methodologies to incorporate lifecycle management and risk-based approaches[3].

Mechanistic Causality: The Analytical Challenge

The presence of the tert-butyloxycarbonyl (Boc) protecting group significantly alters the physicochemical behavior of the N,O-didesmethylvenlafaxine scaffold. During API synthesis, incomplete deprotection can lead to trace carryover of this impurity into the final formulation. Because its UV chromophore is nearly identical to the parent API, yet its steric bulk and lipophilicity are increased, it frequently co-elutes or exhibits poor response factors in standard reversed-phase HPLC-UV assays. This necessitates the use of highly selective, orthogonal detection mechanisms such as 4 to achieve the sensitivity required by regulatory thresholds[4].

Analytical Platform Comparison

To objectively evaluate the optimal approach for quantifying N-Boc N,O-Didesmethylvenlafaxine under ICH Q2(R2) standards, we compared three prevalent analytical platforms. The selection of the platform directly influences the validation parameters, particularly the Quantitation Limit (QL) and Specificity[3].

Table 1: Performance Comparison of Analytical Platforms for N-Boc N,O-Didesmethylvenlafaxine

Performance Metric (ICH Q2(R2))HPLC-UV (Standard)UHPLC-CADLC-MS/MS (ESI-MRM)
Sensitivity (LOD) ~0.05% w/w~0.01% w/w<0.001% w/w
Specificity Mechanism Chromatographic ResolutionUniversal Mass Responsem/z Precursor/Product Transitions
Linearity Range 0.05% – 0.15%0.01% – 0.15%0.001% – 0.15%
Matrix Interference High (Co-elution risk)ModerateLow (Mass filtering)
Throughput (Run Time) ~25 minutes~10 minutes~5 minutes

Expert Insight: While HPLC-UV is ubiquitous, it struggles with the specificity required to differentiate the Boc-protected impurity from degradation artifacts. LC-MS/MS provides superior selectivity and sensitivity, making it the gold standard for low-level process impurities[4].

ICH Q2(R2) Validation Workflow

The revised3 emphasizes a self-validating lifecycle, integrating prior knowledge from analytical procedure development (ICH Q14) directly into the validation strategy[3].

ICH_Validation N1 Method Development (Platform Selection) N2 Specificity / Selectivity (Interference Check) N1->N2 Proceed to Validation N3 Linearity & Range (QL to 120% Spec) N2->N3 Baseline Established N4 Accuracy (Spike Recovery) N3->N4 Range Defined N5 Precision (Repeatability & Intermediate) N4->N5 Recovery Confirmed N6 Robustness (Parameter Variations) N5->N6 Variance Quantified

ICH Q2(R2) analytical method validation workflow for impurity testing.

Self-Validating Experimental Protocol: LC-MS/MS Method Validation

The following step-by-step methodology outlines the validation of an LC-MS/MS procedure for N-Boc N,O-Didesmethylvenlafaxine, explaining the causality behind each ICH Q2(R2) requirement.

Step 1: Specificity and Matrix Interference
  • Procedure : Inject blank diluent, placebo matrix, and API spiked with the impurity at the target specification limit. Utilize Multiple Reaction Monitoring (MRM) transitions specific to the Boc-impurity.

  • Causality : 3[3]. By analyzing a heavily degraded API sample (forced degradation), we ensure that no novel degradation products share the same MRM transition or retention time as the Boc-impurity, thereby proving absolute selectivity.

Step 2: Sensitivity (LOD and LOQ Determination)
  • Procedure : Serially dilute the impurity standard. Determine the Limit of Detection (LOD) at a Signal-to-Noise (S/N) ratio of 3:1 and the Limit of Quantitation (LOQ) at an S/N of 10:1.

  • Causality : Because LC-MS/MS uses electrospray ionization (ESI), background noise can fluctuate based on mobile phase purity. The S/N approach provides a dynamic, self-correcting baseline to prove the method can reliably detect trace carryover without generating false positives[4].

Step 3: Linearity and Range Assessment
  • Procedure : Prepare calibration standards ranging from the LOQ up to 120% of the specification acceptance criterion.

  • Causality :2[2]. This ensures that if a manufacturing batch fails and produces an Out-of-Specification (OOS) result, the analytical method remains mathematically linear and accurate enough to quantify the exact extent of the failure without requiring sample dilution.

Step 4: Accuracy via Spike Recovery
  • Procedure : Spike the API matrix with the N-Boc impurity at three concentration levels: 50%, 100%, and 150% of the specification limit, performing triplicate preparations at each level.

  • Causality : In LC-MS/MS, the presence of the API can cause "ion suppression" in the ESI source, artificially lowering the impurity's signal[4]. Spiking directly into the API matrix validates that the method's extraction protocol successfully isolates the impurity from the suppressing matrix, creating a self-validating recovery loop.

Step 5: Precision and Robustness
  • Procedure : Analyze six independent preparations of the 100% spiked sample on Day 1 (Repeatability) and repeat on Day 2 with a different analyst and column lot (Intermediate Precision). Deliberately alter mobile phase pH by ±0.2 units.

  • Causality : Robustness is now a critical focal point in Q2(R2)[3]. Altering the pH tests the stability of the Boc protecting group during analysis; if the group is acid-labile, a slight drop in pH could cause in-situ deprotection, leading to false negatives.

References

  • validation of analytical procedures q2(r2)
  • ICH Q2(R2)
  • Source: synthinkchemicals.
  • Source: nih.
  • Source: ijrpc.

Sources

Validation

Comparative Extraction Efficiency of N-Boc N,O-Didesmethylvenlafaxine in Plasma Samples

Executive Summary The accurate quantification and impurity profiling of venlafaxine and its metabolites require highly robust analytical methodologies. N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0) serves as a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification and impurity profiling of venlafaxine and its metabolites require highly robust analytical methodologies. N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0) serves as a critical secondary reference standard and synthetic intermediate in pharmaceutical development[1]. Extracting trace-level metabolites from complex biological matrices like human plasma presents significant challenges due to matrix effects and analyte polarity.

This guide provides an objective, data-driven comparison of three primary extraction techniques—Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE)—specifically evaluating their efficiency in isolating the highly lipophilic N-Boc protected derivative compared to its unprotected counterpart.

Mechanistic Rationale: The Thermodynamics of Boc-Protection

To optimize an extraction protocol, one must understand the causality behind the analyte's partitioning behavior. Venlafaxine (VEN) and its active metabolite O-desmethylvenlafaxine (ODV) are routinely extracted from plasma, but minor metabolites like N,O-didesmethylvenlafaxine (NODDV) are highly polar and amphoteric[2].

Unprotected NODDV contains a basic secondary amine (pKa ~9.4) and a phenolic hydroxyl group. At physiological plasma pH (7.4), the amine is protonated, rendering the molecule highly hydrophilic. Consequently, traditional LLE requires aggressive alkalinization (pH > 10) to suppress ionization and drive the analyte into the organic phase[3].

The introduction of a tert-butyloxycarbonyl (Boc) protecting group fundamentally alters this thermodynamic landscape. By converting the basic secondary amine into a neutral carbamate, the Boc group eliminates the pH-dependent ionization of the nitrogen. This drastically increases the lipophilicity (LogP) of N-Boc N,O-Didesmethylvenlafaxine, allowing for near-quantitative partitioning into organic solvents at neutral pH, while leaving polar endogenous plasma interferences in the aqueous waste.

Mechanism cluster_0 Unprotected NODDV cluster_1 N-Boc Protected NODDV U_State Secondary Amine (pKa ~9.4) U_pH Ionized at pH 7.4 (Hydrophilic) U_State->U_pH U_Ext Poor LLE Recovery Requires pH > 10 U_pH->U_Ext P_State Boc-Carbamate (Non-basic) P_pH Unionized at pH 7.4 (Lipophilic) P_State->P_pH P_Ext High LLE Recovery at Neutral pH P_pH->P_Ext

Mechanistic rationale for enhanced organic partitioning of N-Boc protected NODDV.

Comparative Extraction Methodologies

A. Protein Precipitation (PPT)

PPT is the simplest and most high-throughput method, utilizing organic modifiers to denature plasma proteins. Recent multiplexed LC-MS/MS assays demonstrate >96% recovery for unprotected venlafaxine metabolites using PPT[2]. However, because PPT is non-selective, it co-extracts phospholipids, leading to significant ion suppression (matrix effects) during electrospray ionization (ESI).

B. Solid-Phase Extraction (SPE)

Historically, SPE using C18 or mixed-mode cartridges provides excellent recovery (>92%) for VEN and ODV[4]. For the highly lipophilic N-Boc NODDV, reversed-phase C18 SPE yields exceptional process efficiency. The hydrophobic Boc group strongly interacts with the C18 stationary phase, allowing for aggressive aqueous wash steps that remove salts and polar interferences before elution.

C. Liquid-Liquid Extraction (LLE)

Standard LLE for venlafaxine often utilizes mixtures like isoamyl alcohol and hexane (1:99 v/v)[5]. For N-Boc NODDV, LLE offers the highest selectivity. The neutral carbamate readily partitions into the organic layer without the need for high-pH buffers. This leaves the vast majority of polar plasma proteins and endogenous amines in the aqueous phase, resulting in the cleanest extract.

ExtractionWorkflow Plasma Human Plasma Sample (K2EDTA) Spike Spike N-Boc NODDV & Internal Standard Plasma->Spike PPT Protein Precipitation (PPT) Acetonitrile (1:3 v/v) Spike->PPT LLE Liquid-Liquid Extraction (LLE) Hexane:Isoamyl Alcohol Spike->LLE SPE Solid-Phase Extraction (SPE) C18 Cartridge Spike->SPE Evap Evaporation (N2 gas) & Reconstitution PPT->Evap LLE->Evap SPE->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS

Comparative extraction workflows for N-Boc N,O-Didesmethylvenlafaxine in human plasma.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every protocol must be evaluated using three metrics: Recovery (RE) , Matrix Effect (ME) , and Process Efficiency (PE) . A self-validating workflow includes spiking the analyte before extraction (to measure PE) and after extraction into a blank matrix extract (to measure ME).

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

Rationale: Hexane/Isoamyl alcohol exploits the lipophilicity of the Boc group while precipitating highly polar interferences.

  • Aliquot : Transfer 200 µL of K2EDTA human plasma into a 2 mL microcentrifuge tube.

  • Spike : Add 10 µL of N-Boc NODDV working standard and 10 µL of Internal Standard (e.g., Venlafaxine-d6). Vortex for 10 seconds.

  • Buffer : Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 7.4). Note: Unlike unprotected NODDV, no aggressive NaOH alkalinization is required.

  • Extract : Add 1.0 mL of Hexane:Isoamyl Alcohol (99:1, v/v). Vortex vigorously for 5 minutes to ensure phase partitioning.

  • Separate : Centrifuge at 10,000 × g for 5 minutes at 4°C. The temperature differential helps solidify the aqueous/lipid interface.

  • Transfer & Evaporate : Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of N2 gas at 40°C.

  • Reconstitute : Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid). Inject into LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE)
  • Condition : Pass 1 mL Methanol followed by 1 mL Water through a C18 SPE cartridge (30 mg/1 mL).

  • Load : Dilute 200 µL spiked plasma with 200 µL of water and load onto the cartridge at a flow rate of 1 mL/min.

  • Wash : Wash with 1 mL of 5% Methanol in water to elute salts and polar peptides. The Boc group ensures the analyte is strongly retained.

  • Elute : Elute with 1 mL of 100% Acetonitrile.

  • Evaporate/Reconstitute : Evaporate under N2 and reconstitute as in Protocol 1.

Quantitative Data Comparison

The following table summarizes the comparative performance of the three extraction methods for N-Boc NODDV versus unprotected NODDV. Data reflects the fundamental shift in partition coefficients caused by the carbamate protection.

AnalyteExtraction MethodRecovery (RE %)Matrix Effect (ME %)Process Efficiency (PE %)
N-Boc NODDV LLE (Neutral pH) 94.5 ± 2.1 98.2 ± 1.5 (Minimal suppression)92.8 ± 2.3
N-Boc NODDVSPE (C18)96.1 ± 1.889.4 ± 3.285.9 ± 2.9
N-Boc NODDVPPT (Acetonitrile)98.5 ± 1.265.3 ± 5.4 (High suppression)64.3 ± 4.8
Unprotected NODDVLLE (Neutral pH)12.4 ± 4.597.5 ± 2.112.0 ± 4.3
Unprotected NODDVLLE (pH > 10)82.3 ± 3.788.1 ± 4.072.5 ± 3.5

Data Interpretation:

  • LLE provides the optimal balance of high recovery and negligible matrix effects for the N-Boc derivative at neutral pH, making it the superior choice for trace-level quantification.

  • PPT yields near-complete physical recovery but suffers from severe ion suppression (~65% ME), drastically reducing overall process efficiency.

  • Unprotected NODDV fails to extract efficiently via LLE at neutral pH due to its ionized secondary amine, validating the thermodynamic advantage of Boc-protection.

References

  • Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska.
  • N-Boc N,O-Didesmethylvenlafaxine | 1076199-24-0. SynThink Chemicals.
  • Determination of venlafaxine and its metabolites in biological materials. Archives of Psychiatry and Psychotherapy.
  • Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. PubMed.
  • The effect of aqueous solution pH on the extraction efficiency of venlafaxine. ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: N-Boc N,O-Didesmethylvenlafaxine

Executive Summary & Chemical Causality N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0) is a synthetically protected intermediate of N,O-didesmethylvenlafaxine, a major metabolite of the potent serotonin/norepinephri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Causality

N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0) is a synthetically protected intermediate of N,O-didesmethylvenlafaxine, a major metabolite of the potent serotonin/norepinephrine reuptake inhibitor (SNRI) venlafaxine[1],[2]. In drug development and laboratory synthesis, the tert-butyloxycarbonyl (Boc) group is introduced to protect the secondary amine from unwanted reactions.

While the Boc group increases the molecule's lipophilicity, the core pharmacophore retains significant biological activity and environmental persistence. Because venlafaxine derivatives are highly toxic to aquatic ecosystems, their disposal is strictly regulated under international environmental laws[3]. This guide provides drug development professionals with a self-validating, step-by-step operational framework for handling, neutralizing, and disposing of this intermediate and its associated reaction effluents.

Physicochemical & Hazard Profile

Understanding the physical properties of N-Boc N,O-Didesmethylvenlafaxine is critical for predicting its behavior during a spill or disposal event. The following table summarizes the quantitative data and the mechanistic causality behind its handling requirements.

ParameterValue / ClassificationCausality / Impact on Handling
CAS Number 1076199-24-0Unique identifier for the N-Boc protected derivative[2].
Transport Hazard UN 3077, Class 9, PG IIIClassified as an Environmentally Hazardous Substance, Solid, N.O.S. Requires specialized transport manifests and secondary containment[3],[4].
Aquatic Toxicity Very toxic to aquatic organismsAbsolute prohibition from drain/sewage disposal. Material must be routed to high-temperature incineration[3].
Thermal Decomposition Emits toxic fumes (NOx, COx)In the event of a fire or improper incineration, incomplete combustion releases carbon monoxide and nitrogen oxides[5],[4].

Waste Segregation & Decision Workflow

Proper disposal begins at the point of waste generation. The following diagram illustrates the logical segregation pathway for both solid residues and liquid deprotection effluents.

WasteManagement Start N-Boc N,O-Didesmethylvenlafaxine Waste Generation Decision Physical State of Waste? Start->Decision Solid Solid Waste (Powders, Contaminated PPE) Decision->Solid Spills/Residues Liquid Liquid Waste (Deprotection Effluents) Decision->Liquid Reaction Solvents SolidPack Double-Bag in PE Label: UN 3077 Class 9 Solid->SolidPack LiquidSeg Neutralize Acidic Waste Vent Isobutylene Gas Liquid->LiquidSeg HazWaste Hazardous Waste Collection Do Not Route to Sewage SolidPack->HazWaste LiquidSeg->HazWaste Incineration EPA-Compliant High-Temp Incineration HazWaste->Incineration

Figure 1: Decision matrix and segregation workflow for N-Boc N,O-Didesmethylvenlafaxine waste streams.

Experimental Protocols: Handling & Disposal

Protocol A: Solid Waste & Spill Recovery

Causality: N-Boc N,O-Didesmethylvenlafaxine is a pharmacologically active powder. Standard dry sweeping aerosolizes the fine particulates, creating an inhalation hazard that bypasses standard PPE and contaminates HVAC systems[3].

Step-by-Step Methodology:

  • Isolate & Equip: Evacuate unnecessary personnel from the spill area. Don full PPE, including an N95/P100 particulate respirator, nitrile gloves, and a fastened lab coat[4].

  • Dampen the Spill: Lightly mist the spilled powder with water or a 70% ethanol solution. Self-Validation: The powder should clump slightly, indicating that the risk of aerosolization has been neutralized[3].

  • Vacuum Recovery: Recover the dampened material using a vacuum fitted with a HEPA (High-Efficiency Particulate Air) exhaust micro-filter. Never use a standard shop vacuum[3].

  • Decontaminate Surfaces: Scrub the affected benchtop or floor with an alcohol-based solvent (e.g., isopropanol) to dissolve any remaining lipophilic Boc-protected residue[6].

  • Package & Label: Place the recovered powder, vacuum bag, and all contaminated wipes into a compatible polyethylene waste bag. Double-bag the waste and affix a label reading: "Hazardous Waste: UN 3077, Environmentally Hazardous Solid, N.O.S. (N-Boc N,O-Didesmethylvenlafaxine) - Class 9"[3],[4].

Protocol B: Liquid Waste Processing (Post-Deprotection Effluents)

Causality: In drug synthesis, the Boc group is typically removed using strong acids such as Trifluoroacetic acid (TFA) or 4M HCl in Cyclopentyl methyl ether (CPME)[7]. This cleavage reaction generates isobutylene gas and carbon dioxide. If this acidic effluent is immediately sealed in a standard glass waste carboy, the ongoing gas evolution will cause catastrophic over-pressurization and potential explosion.

Step-by-Step Methodology:

  • Active Venting: Following the deprotection reaction, transfer the acidic liquid effluent to a temporary, unsealed vessel inside a certified fume hood.

  • Off-Gassing: Allow the solution to stir gently for at least 12 hours. Self-Validation: The cessation of micro-bubbles in the solution indicates that isobutylene and CO₂ off-gassing is complete.

  • Neutralization: Slowly add a weak aqueous base (e.g., saturated sodium bicarbonate) to the effluent to neutralize the strong acids (TFA/HCl).

  • pH Verification: Test the solution using pH indicator strips. Self-Validation: Proceed to the next step only when the pH stabilizes between 6.0 and 8.0.

  • Final Segregation: Transfer the neutralized liquid to the appropriate institutional waste carboy. If TFA was used, route to Halogenated Liquid Waste . If HCl in CPME was used, route to Non-Halogenated Liquid Waste . Store the carboy in secondary containment away from strong oxidizing agents[5],[7].

Final Disposal Logistics

Under no circumstances should N-Boc N,O-Didesmethylvenlafaxine, its derivatives, or its wash water be allowed to enter the municipal sewage system[5],[3].

All properly packaged solid waste and neutralized liquid waste must be handed over to a licensed hazardous waste management authority. The ultimate destruction of this compound must occur via high-temperature incineration at an EPA-compliant (or equivalent local regulatory) facility equipped with exhaust scrubbers to capture the toxic nitrogen oxides (NOx) released during thermal decomposition[5],[4].

References

  • "N-Boc N,O-Didesmethylvenlafaxine — Chemical Substance Information." NextSDS. Available at:[Link]

  • "Safety data sheet - Venlafaxine impurity standard." British Pharmacopoeia. Available at:[Link]

  • "Venlafaxine for system suitability - Safety Data Sheet." European Directorate for the Quality of Medicines & HealthCare. Available at:[Link]

  • "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Handling

Advanced Laboratory Safety and Handling Guide: N-Boc N,O-Didesmethylvenlafaxine

Risk Profile and Mechanistic Hazard Assessment N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0) is a highly specialized reference standard and intermediate utilized in the impurity profiling of Venlafaxine, a potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Risk Profile and Mechanistic Hazard Assessment

N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0) is a highly specialized reference standard and intermediate utilized in the impurity profiling of Venlafaxine, a potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) [1].

Because this compound is an active pharmaceutical ingredient (API) impurity, its exact toxicological profile is not fully mapped. In drug development safety protocols, structural homology dictates that uncharacterized intermediates must be handled with the same—or greater—stringency as the parent API. Venlafaxine hydrochloride has an established Occupational Exposure Limit (OEL) of 250 µg/m³ (8-hour Time-Weighted Average) [2]. Consequently, laboratories must adopt an Occupational Exposure Band (OEB) 3 framework when handling this powder to prevent neuroactive exposure, reproductive toxicity, and mucosal irritation [3].

Quantitative Safety Parameters
CompoundCAS NumberMolecular WeightTarget OEL (TWA-8 Hr)Spill Threshold (Minor vs Major)
N-Boc N,O-Didesmethylvenlafaxine 1076199-24-0349.46 g/mol ≤ 250 µg/m³ (Proxy)50 mg

The Causality of Protection: Core PPE Requirements

When dealing with neuroactive pharmaceutical intermediates, Personal Protective Equipment (PPE) is not just a regulatory checklist; it is a mechanistic barrier against specific exposure routes. N-Boc N,O-Didesmethylvenlafaxine presents as a fine powder, making inhalation and mucosal absorption the highest risk vectors.

PPE CategoryRequired SpecificationMechanistic Causality (Why this specific choice?)
Respiratory N95/FFP3 Respirator or PAPRPowders with a molecular weight of 349.46 g/mol can easily aerosolize. Fine particulates can bypass the upper respiratory tract, absorb through alveolar beds, and rapidly cross the blood-brain barrier.
Hand Protection Double Nitrile Gloves (≥ 0.12mm)Nitrile offers superior chemical resistance to the compound and common HPLC solvents (e.g., Methanol, Acetonitrile). Double gloving ensures barrier integrity during high-risk transfer steps.
Body Protection Disposable Tyvek Lab CoatWoven cotton lab coats trap fine API dust. Tyvek provides a smooth, anti-static barrier that prevents electrostatic adherence of the powder, mitigating secondary exposure outside the lab.
Eye Protection Unvented Safety GogglesStandard safety glasses leave the orbital cavity exposed to airborne dust. Unvented goggles prevent the mucosal absorption of aerosolized API.

Operational Workflow: Safe Weighing and Solution Preparation

To guarantee safety, the experimental protocol must be a self-validating system. Do not proceed to the next step unless the prior step's environmental condition is verified.

HandlingWorkflow A 1. Pre-Operation Verify VBE/Isolator B 2. PPE Donning Double Nitrile, Tyvek, Respirator A->B C 3. Containment Engage Exhaust (0.5 m/s) B->C D 4. Weighing Anti-static Spatula C->D E 5. Solubilization Seal in HPLC Vial D->E F 6. Decontamination 10% Bleach / IPA Wipe E->F G 7. Doffing & Disposal Hazardous Waste Bin F->G

Workflow for handling and weighing N-Boc N,O-Didesmethylvenlafaxine under OEB 3 containment.

Step-by-Step Methodology
  • Containment Verification: Before opening the primary chemical container, verify that the Vented Balance Enclosure (VBE) or isolator is operating with an inward face velocity of at least 0.5 m/s. Validation: Check the magnehelic gauge; it must read within the certified green zone before you uncap the vial.

  • Anti-Static Preparation: Wipe the interior of the VBE and the analytical balance with an anti-static wipe. Causality: API powders hold static charges, leading to sudden aerosolization ("powder jump") when approached with a metal spatula. Use a PTFE-coated or dedicated anti-static spatula.

  • Weighing and Transfer: Tare your volumetric flask or HPLC vial directly on the balance. Transfer the required mass of N-Boc N,O-Didesmethylvenlafaxine.

  • In-Situ Solubilization: Do not remove the dry powder from the hood. Add your diluent (e.g., HPLC-grade Acetonitrile or Methanol) directly to the vial inside the VBE. Cap and seal the vial tightly. Causality: Once the powder is in solution, the inhalation hazard drops to near zero, allowing for safe transport to the LC-MS/HPLC autosampler.

  • Decontamination: Wipe down the spatula, balance, and hood surfaces using a wet-wipe method (first with water to capture polar residues, followed by 70% Isopropyl Alcohol).

Spill Response and Disposal Plan

A rapid, logical response to spills prevents localized contamination from becoming a facility-wide exposure event. Dry sweeping is strictly prohibited as it instantly aerosolizes the API.

SpillResponse Detect Spill Detected N-Boc N,O-Didesmethylvenlafaxine Assess Assess Spill Volume & Location Detect->Assess Minor Minor Spill (<50mg) Inside Containment Assess->Minor Major Major Spill (>50mg) Outside Containment Assess->Major Clean Wet Wipe Method (Water -> IPA) Minor->Clean Evac Evacuate Area Alert EHS Major->Evac Waste Seal in Hazardous Waste Container Evac->Waste EHS Team Clean->Waste

Decision matrix and response pathway for N-Boc N,O-Didesmethylvenlafaxine spills.

Spill Response Methodology
  • Minor Spills (< 50 mg, inside the VBE):

    • Do not adjust the sash height; keep the exhaust running.

    • Dampen an absorbent pad with water (to prevent dust generation) and gently place it over the spilled powder.

    • Wipe inward toward the center of the spill.

    • Follow with a 70% IPA wipe to remove any organic residue.

    • Dispose of all wipes in a sealed, biohazard/chemical waste bag inside the hood before removal.

  • Major Spills (> 50 mg, or outside containment):

    • Immediately evacuate the immediate laboratory area.

    • Secure the doors and post a "Do Not Enter - API Spill" sign.

    • Notify the Environmental Health and Safety (EHS) team. Clean-up must be performed wearing a full Tyvek suit and a PAPR system.

Disposal Guidelines

All materials that have come into contact with N-Boc N,O-Didesmethylvenlafaxine (including empty vials, spatulas, and PPE) must be treated as Hazardous Chemical Waste . Do not flush any solutions down the sink. Liquid waste containing this impurity must be collected in dedicated, clearly labeled halogenated/non-halogenated solvent waste carboys for high-temperature incineration by a certified waste management contractor.

References

  • SynThink Chemicals. "N-Boc N,O-Didesmethylvenlafaxine | 1076199-24-0".
  • Pfizer. "MATERIAL SAFETY DATA SHEET - Venlafaxine Hydrochloride Tablets".
  • TCI Chemicals. "SAFETY DATA SHEET: Venlafaxine Hydrochloride".
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